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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Weight and Physical Properties of 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride, a compound of significant interest to researchers in drug development and medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride, a compound of significant interest to researchers in drug development and medicinal chemistry. Understanding these fundamental characteristics is paramount for designing robust experimental protocols, ensuring accurate data interpretation, and developing effective formulations.

Chemical Identity and Structure

2-(2-Aminopropyl)-4-methoxyphenol hydrochloride, also known by its synonym 4-hydroxy-3-methoxyamphetamine hydrochloride (HMA), is a substituted phenethylamine.[1] Its chemical structure is characterized by a phenol ring substituted with a methoxy group and an aminopropyl side chain. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base.[2]

Key Identifiers:

IdentifierValue
IUPAC Name 2-methoxy-4-(2-aminopropyl)phenol;hydrochloride
CAS Number 74516-49-7
Molecular Formula C₁₀H₁₅NO₂ · HCl[3]
InChI 1S/C10H15NO2.ClH/c1-7(11)5-8-3-4-9(12)10(6-8)13-2;/h3-4,6-7,12H,5,11H2,1-2H3;1H
InChIKey SRWQDVYJDPTQES-UHFFFAOYSA-N

graph 2_2_Aminopropyl_4_methoxyphenol_hydrochloride {
layout=neato;
node [shape=plaintext];
bgcolor="#F1F3F4";

// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Substituents O1 [pos="1.74,1!", label="O", fontcolor="#EA4335"]; H1 [pos="2.2,1.3!", label="H", fontcolor="#202124"]; C7 [pos="-1.74,1!", label="C", fontcolor="#202124"]; H2 [pos="-2.2,0.7!", label="H", fontcolor="#202124"]; H3 [pos="-2.2,1.3!", label="H", fontcolor="#202124"]; C8 [pos="-1.74,-1!", label="C", fontcolor="#202124"]; H4 [pos="-2.2,-0.7!", label="H", fontcolor="#202124"]; C9 [pos="-2.61,-1.5!", label="C", fontcolor="#202124"]; H5 [pos="-3.1,-1.2!", label="H", fontcolor="#202124"]; H6 [pos="-2.61,-2!", label="H", fontcolor="#202124"]; H7 [pos="-3.1,-1.8!", label="H", fontcolor="#202124"]; N1 [pos="-2.61,1.5!", label="N", fontcolor="#4285F4"]; H8 [pos="-3.1,1.2!", label="H", fontcolor="#202124"]; H9 [pos="-2.61,2!", label="H", fontcolor="#202124"]; H10 [pos="-3.1,1.8!", label="H", fontcolor="#202124"]; O2 [pos="1.74,-1!", label="O", fontcolor="#EA4335"]; C10 [pos="2.61,-1.5!", label="C", fontcolor="#202124"]; H11 [pos="3.1,-1.2!", label="H", fontcolor="#202124"]; H12 [pos="2.61,-2!", label="H", fontcolor="#202124"]; H13 [pos="3.1,-1.8!", label="H", fontcolor="#202124"]; Cl [pos="3.5,0!", label="HCl", fontcolor="#34A853"];

// Bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C6 -- O1 [len=1.5]; O1 -- H1 [len=1]; C2 -- C7 [len=1.5]; C7 -- H2 [len=1]; C7 -- H3 [len=1]; C3 -- C8 [len=1.5]; C8 -- H4 [len=1]; C8 -- C9 [len=1.5]; C9 -- H5 [len=1]; C9 -- H6 [len=1]; C9 -- H7 [len=1]; C7 -- N1 [len=1.5]; N1 -- H8 [len=1]; N1 -- H9 [len=1]; N1 -- H10 [len=1]; C5 -- O2 [len=1.5]; O2 -- C10 [len=1.5]; C10 -- H11 [len=1]; C10 -- H12 [len=1]; C10 -- H13 [len=1]; }

Figure 1: Chemical structure of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride.

Molecular Weight and Physical Form

The molecular weight of a compound is a critical parameter for a multitude of laboratory calculations, including molarity, mass-to-mole conversions, and quantitative analysis.

PropertyValueSource
Molecular Weight 217.7 g/mol
Physical Form Powder / Crystalline Solid

The powdered or crystalline nature of this compound necessitates careful handling to avoid inhalation and ensure accurate weighing. Standard laboratory practices, such as the use of a weigh boat and a calibrated analytical balance, are essential.

Thermal Properties

The melting point of a solid is a key indicator of its purity. A sharp melting point range typically signifies a high degree of purity, while a broad range may indicate the presence of impurities.

PropertyValueSource
Melting Point 170-171 °C

Solubility Profile

The solubility of a compound in various solvents is a determining factor in its utility for different applications, from in vitro assays to formulation development. While specific solubility data for 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride is limited, data for the closely related synonym, 4-hydroxy-3-methoxyamphetamine hydrochloride, provides valuable insights.[1]

SolventSolubility
PBS (pH 7.2) 5 mg/mL[1]
DMSO 10 mg/mL[1]
DMF 0.1 mg/mL[1]

Experimental Considerations: For aqueous solutions, the use of the hydrochloride salt is recommended due to its higher intrinsic solubility compared to the free base.[2] The solubility of amine-containing compounds is often pH-dependent; in acidic conditions, the amino group becomes protonated, which can enhance aqueous solubility.[4]

Protocol for Preparing a Stock Solution:

  • Solvent Selection: Based on the intended application, select an appropriate solvent. For cell-based assays, DMSO is a common choice, while for many in vivo studies, a buffered aqueous solution is preferred.

  • Weighing: Accurately weigh the desired amount of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride using a calibrated analytical balance.

  • Dissolution: Add the solvent to the solid and vortex or sonicate until the solid is completely dissolved. Gentle warming may be employed to aid dissolution, but care should be taken to avoid degradation.

  • Sterilization: If for use in sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in an airtight container at the recommended temperature, typically -20°C, to minimize degradation.[5]

Acidity and Basicity (pKa)

The presence of both a basic amino group and an acidic phenolic group makes this an amphoteric molecule. This dual character is a key consideration in designing extraction and purification protocols, as well as in understanding its behavior in biological systems.

Spectroscopic Properties

Spectroscopic data is essential for the structural confirmation and identification of a compound.

UV/Visible Spectroscopy: The ultraviolet-visible spectrum of 4-hydroxy-3-methoxyamphetamine hydrochloride shows absorption maxima (λmax) at 231 and 282 nm.[1] This information is useful for quantitative analysis using spectrophotometry and for setting detection parameters in High-Performance Liquid Chromatography (HPLC).

Infrared (IR) Spectroscopy: While a specific IR spectrum for this compound is not provided in the search results, the expected characteristic absorption bands would include:

  • O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹

  • N-H stretch (amine salt): A broad band in the range of 2400-3200 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Bands between 2850-3100 cm⁻¹

  • C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹

  • C-O stretch (ether and phenol): Strong bands in the 1000-1300 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental NMR data for this specific compound is not available in the provided search results. Predicted NMR data for closely related structures can provide an estimation of the expected chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry would confirm the elemental composition of the molecule.

Safety and Handling

2-(2-Aminopropyl)-4-methoxyphenol hydrochloride is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with this compound is GHS07 (Exclamation mark).

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust.

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

  • Store in a tightly sealed container in a dry and well-ventilated place.

References

  • PubChem. 4-Hydroxy-3-methoxy Methamphetamine Hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. Amphetamine. National Center for Biotechnology Information. [Link]

  • Japanese Pharmacopoeia. Methamphetamine Hydrochloride. [No URL available]
  • Solubility of Things. Amphetamine. [Link]

  • Deranged Physiology. Amphetamine. [Link]

  • U.S. Food and Drug Administration. NDA 21-303/S-010 Page 3 PHARMACOKINETICS. [Link]

  • Wikipedia. 4-Hydroxy-3-methoxyamphetamine. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). [Link]

  • Wikipedia. Amphetamine. [Link]

  • ResearchGate. The structures of eight amphetamine-type stimulants. [Link]

  • PubChem. 4-Hydroxy-3-methoxymethamphetamine-4-O-sulfate. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • Solubility of Things. 4-(2-Aminoethyl)-2-methoxyphenol. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic and Acid-Base Properties of 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties and pKa values of 2-(2-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties and pKa values of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride. In the absence of extensive literature data for this specific molecule, this document serves as a detailed roadmap for researchers, outlining the fundamental principles and step-by-step experimental protocols necessary to elucidate these critical physicochemical parameters. A thorough understanding of these properties is paramount in drug development, influencing formulation, bioavailability, and pharmacokinetic behavior. This guide emphasizes not just the "how" but the "why" behind methodological choices, ensuring a robust and scientifically sound approach to data generation and interpretation.

Introduction: The Significance of Thermodynamic and Acid-Base Properties in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is paved with a deep understanding of its fundamental physicochemical properties. Among the most critical are its thermodynamic characteristics and acid-dissociation constants (pKa). These parameters govern a molecule's solubility, dissolution rate, membrane permeability, and interaction with biological targets—all of which are cornerstones of its pharmacokinetic and pharmacodynamic profile.

For 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride, a molecule possessing both a phenolic hydroxyl group and an aminopropyl side chain, the pKa values will dictate the ionization state at physiological pH. This, in turn, will significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties. Thermodynamic data, such as the enthalpy and entropy of dissolution, provide insights into the energetics of the formulation process and can predict the stability of different solid-state forms.[1][2]

This guide will provide the experimental framework to determine these properties, empowering researchers to build a comprehensive physicochemical profile of this compound.

Physicochemical Characterization of 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride

A foundational step in any experimental undertaking is a thorough understanding of the molecule .

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂ · HCl[3]
Molecular Weight 217.7 g/mol [3]
Melting Point 170-171 °C[3]
Appearance Powder[3]
Storage Temperature Room Temperature[3]

The structure of 2-(2-Aminopropyl)-4-methoxyphenol reveals the presence of two key ionizable groups: the phenolic hydroxyl group and the primary amine on the aminopropyl side chain. The hydrochloride salt form indicates that the amine is protonated in the solid state. The presence of these groups suggests that the molecule will exhibit at least two distinct pKa values.

Determination of pKa Values: A Multi-faceted Approach

The pKa of a functional group is the pH at which it is 50% ionized.[4] For a molecule with multiple ionizable centers, a clear understanding of each pKa is crucial. We will detail two robust methods for pKa determination: Potentiometric Titration and UV-Vis Spectrophotometry.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly reliable and widely used method for determining pKa values.[4][5] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.[5][6]

  • Instrument Calibration: Calibrate a high-precision pH meter using standard buffers of at least three different pH values (e.g., pH 4, 7, and 10).[6]

  • Sample Preparation: Accurately weigh and dissolve 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride in deionized, degassed water to a concentration of approximately 1-10 mM. A lower concentration limit of around 10⁻⁴ M is generally recommended for traditional methods.[4] To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[6]

  • Titrant Preparation: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel to maintain a constant temperature, as pKa values are temperature-dependent.[4]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring to ensure homogeneity.

    • Add small, precise aliquots of the 0.1 M NaOH titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration past the expected equivalence points until the pH reaches a plateau in the basic region.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added. This will generate a sigmoidal titration curve.[4]

    • The pKa value can be determined from the midpoint of the buffer region, which is the flattest part of the curve.[6] At the half-equivalence point for each ionizable group, the pH is equal to the pKa.[6]

    • For more precise determination, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points, and the pKa can be determined from the pH at half the volume to the equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter prep2 Prepare Analyte Solution (1-10 mM in 0.15M KCl) prep1->prep2 prep3 Prepare Standardized Titrants (0.1M NaOH, 0.1M HCl) prep2->prep3 titrate1 Thermostat Solution prep3->titrate1 titrate2 Add Titrant Aliquots titrate1->titrate2 Repeat until pH plateau titrate3 Record Stabilized pH titrate2->titrate3 Repeat until pH plateau titrate3->titrate2 Repeat until pH plateau analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Identify Buffer Regions and Equivalence Points analysis1->analysis2 analysis3 Determine pKa at Half-Equivalence Points analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: A Complementary Technique

For compounds with a chromophore whose absorbance spectrum changes with pH, UV-Vis spectrophotometry offers a sensitive method for pKa determination. This is particularly useful for poorly soluble compounds or when only small amounts of sample are available.[7] The phenolic moiety in 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride is expected to exhibit a pH-dependent UV absorbance.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range that brackets the expected pKa of the phenol (e.g., pH 2 to 12).

  • Prepare Stock Solution: Prepare a concentrated stock solution of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve the same final analyte concentration in each.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each of the buffered solutions.

    • Identify the wavelength of maximum absorbance (λmax) that shows the largest variation with pH.

  • Data Analysis:

    • Plot the absorbance at the chosen λmax against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.[8] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

Elucidating Thermodynamic Properties using Calorimetry

Calorimetry is the science of measuring heat changes associated with chemical or physical processes.[2] Techniques like Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) can provide a wealth of information about the thermodynamics of dissolution, binding, and stability.

Differential Scanning Calorimetry (DSC): Assessing Thermal Stability and Purity

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for studying thermal transitions such as melting, crystallization, and degradation.[1]

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The temperature range should encompass the melting point of the compound.

  • Data Analysis:

    • The resulting thermogram will show peaks corresponding to thermal events.

    • An endothermic peak will correspond to the melting of the compound. The onset temperature of this peak is the melting point, and the area under the peak is the enthalpy of fusion (ΔHfus).

    • The sharpness of the melting peak can also provide an indication of the sample's purity.

Isothermal Titration Calorimetry (ITC): Probing Binding Thermodynamics

While often used to study biomolecular interactions, ITC can also be adapted to measure the thermodynamics of dissolution.[9][10] This provides direct measurement of the enthalpy of solution (ΔHsol).

  • Instrument Preparation: Thoroughly clean and degas the sample and reference cells. Fill the reference cell with deionized water.

  • Sample Preparation:

    • Fill the sample cell with a precisely known volume of deionized water.

    • Prepare a concentrated solution of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride in the same batch of deionized water.

  • Titration:

    • Equilibrate the system to a constant temperature.

    • Inject small, precise aliquots of the concentrated drug solution into the sample cell.

    • The instrument will measure the heat released or absorbed upon each injection.

  • Data Analysis:

    • The data is presented as a plot of heat change per injection versus the injection number.

    • Integration of the peaks yields the enthalpy of solution.

G cluster_dsc Differential Scanning Calorimetry (DSC) cluster_itc Isothermal Titration Calorimetry (ITC) dsc1 Prepare Sample in Pan dsc2 Heat at Constant Rate dsc1->dsc2 dsc3 Record Heat Flow dsc2->dsc3 dsc4 Analyze Thermogram for Melting Point & ΔHfus dsc3->dsc4 itc1 Prepare Concentrated Analyte Solution itc2 Inject Aliquots into Solvent-filled Cell itc1->itc2 itc3 Measure Heat Change itc2->itc3 itc4 Calculate Enthalpy of Solution (ΔHsol) itc3->itc4

Caption: Experimental workflows for DSC and ITC analysis.

Conclusion and Future Directions

This guide has outlined a robust, multi-technique approach to thoroughly characterize the pKa values and thermodynamic properties of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride. By employing potentiometric titration and UV-Vis spectrophotometry, researchers can confidently determine the ionization constants of the phenolic and amino groups. Concurrently, DSC and ITC will provide critical data on the thermal stability and energetics of dissolution.

The data generated through these protocols will form a critical part of the pre-formulation database for this compound, guiding the selection of appropriate formulation strategies, predicting its in vivo behavior, and ultimately accelerating its development path. The principles and methodologies detailed herein are foundational and can be adapted for the characterization of other novel chemical entities.

References

  • Creative Bioarray. (n.d.).
  • Kamer, L. (2012).
  • ACD/Labs. (n.d.).
  • Journal of Chemical Education. (2017). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy.
  • Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • SciSpace. (n.d.).
  • University of Louisiana Monroe. (n.d.).
  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.).
  • PMC. (n.d.). Calorimetric techniques to study the interaction of drugs with biomembrane models.
  • Pharmaceutical Technology. (2017).
  • Biochemical Society Transactions. (2010). Calorimetry as a tool for understanding biomolecular interactions and an aid to drug design.
  • Current Pharmaceutical Biotechnology. (2005). Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research.
  • American Laboratory. (2017).
  • PubChem. (n.d.). 2-Amino-4-methoxyphenol. NIH.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methoxyphenol 95 20734-76-3.
  • PubChem. (n.d.). 2-Amino-4-methoxyphenol hydrochloride. NIH.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
  • Advanced ChemBlocks. (2026). 4-(2-Aminopropyl)-2-methoxyphenol.
  • Sigma-Aldrich. (n.d.). 2-(2-aminopropyl)-4-methoxyphenol hydrochloride | 74516-49-7.
  • Chem-Impex. (n.d.). 2-Amino-4-methoxyphenol.
  • ResearchGate. (2025). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • MilliporeSigma. (n.d.). 4-(2-Aminoethyl)-2-methoxyphenol | 554-52-9.
  • Thermo Scientific Chemicals. (n.d.). 2-Amino-4-methoxyphenol, 97% 1 g | Buy Online.
  • ChemicalBook. (2025). 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9.
  • BLD Pharm. (n.d.). 7149-10-2|4-(Aminomethyl)-2-methoxyphenol hydrochloride.
  • PubChemLite. (n.d.). 4-(2-aminopropyl)-2-methoxyphenol (C10H15NO2).
  • Georganics. (n.d.). 2-Amino-4-methoxyphenol - High purity | EN.
  • Pure Synth. (n.d.). 4-(Aminomethyl)-2-Methoxyphenol Hydrochloride 98.0%(HPLC).
  • NIST. (n.d.). Phenol, 2-methoxy-4-propyl-.

Sources

Exploratory

Technical Guide: Metabolic Profiling and Identification of 2-(2-Aminopropyl)-4-methoxyphenol in Biological Systems

Executive Summary & Scientific Context This technical guide details the identification, characterization, and metabolic profiling of 2-(2-Aminopropyl)-4-methoxyphenol (CAS 477514-60-6). In forensic toxicology and drug me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

This technical guide details the identification, characterization, and metabolic profiling of 2-(2-Aminopropyl)-4-methoxyphenol (CAS 477514-60-6). In forensic toxicology and drug metabolism research, this compound is recognized as the primary O-demethylated metabolite of the psychoactive phenethylamine 2,5-Dimethoxyamphetamine (2,5-DMA) .

Understanding the disposition of this specific phenol is critical because it serves as a "gateway" metabolite. While the parent drug (2,5-DMA) is lipophilic, the formation of 2-(2-Aminopropyl)-4-methoxyphenol represents the critical Phase I activation step required for subsequent Phase II conjugation and excretion. Furthermore, the potential for this catechol-like intermediate to undergo further oxidation to quinone species implicates it in mechanisms of neurotoxicity associated with substituted amphetamines.

This guide provides a self-validating analytical workflow using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify this compound and map its downstream metabolic fate.

Physicochemical Profiling & Sample Preparation

Successful identification requires a protocol that preserves the integrity of the phenolic moiety, which is susceptible to oxidation.

Compound Characteristics[1][2]
  • Chemical Name: 2-(2-Aminopropyl)-4-methoxyphenol[1][2][3]

  • Synonym: 2-Hydroxy-5-methoxyamphetamine (based on amphetamine numbering)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Monoisotopic Mass: 181.1103 Da

  • Key Functional Groups: Primary amine (basic, pKa ~9.5), Phenolic hydroxyl (acidic, pKa ~10), Methoxy ether.

Biological Sample Preparation (Plasma/Urine)

To capture both the free phenol and its Phase II conjugates (glucuronides/sulfates), a split-sample strategy is required.

Protocol: Solid Phase Extraction (SPE) with Mixed-Mode Cation Exchange

  • Sample Aliquoting: Divide biological sample (e.g., 200 µL Urine) into two aliquots: A (Free Fraction) and B (Total Fraction) .

  • Hydrolysis (Aliquot B only): Add

    
    -glucuronidase/arylsulfatase. Incubate at 37°C for 2 hours to cleave conjugates. Rationale: This validates the presence of Phase II metabolites by increasing the signal of the free phenol post-hydrolysis.
    
  • Loading: Dilute samples with 0.1% Formic Acid (pH 3) and load onto a Mixed-Mode Strong Cation Exchange (MCX) cartridge. Rationale: The amine is protonated at pH 3, binding to the sorbent, while neutrals pass through.

  • Wash:

    • Wash 1: 0.1% Formic Acid (removes proteins/salts).

    • Wash 2: Methanol (removes hydrophobic neutrals).

  • Elution: 5% Ammonium Hydroxide in Methanol. Rationale: High pH deprotonates the amine, releasing the analyte.

  • Reconstitution: Evaporate to dryness under N

    
     and reconstitute in 95:5 Water:Acetonitrile (0.1% Formic Acid).
    

Analytical Strategy: LC-HRMS/MS

The identification relies on accurate mass measurement (<5 ppm error) and characteristic fragmentation patterns.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Note: The phenol is more polar than the parent 2,5-DMA and will elute earlier.

Mass Spectrometry Parameters (Q-TOF or Orbitrap)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Scan Type: Data-Dependent Acquisition (DDA) or SWATH.

  • Precursor Target: m/z 182.1176 [M+H]

    
    .
    
Fragmentation Logic (MS/MS Interpretation)

Interpretation of the MS2 spectrum is the primary validation step.

Fragment IonTheoretical m/zStructural AssignmentMechanism
Precursor 182.1176 [M+H]

Protonated Molecule
Loss of NH

165.0910 [M+H-NH

]

Characteristic of primary amines (Tropylium ion formation)
Loss of Alkyl 137.0597 [C

H

O

]

Benzyl cation (Cleavage of alpha-beta carbon bond)
Demethylation 150.0913 [M+H-CH

OH]

Loss of methoxy group as methanol (radical mechanism)

Metabolic Pathway Elucidation

Once the core metabolite (2-(2-Aminopropyl)-4-methoxyphenol) is identified, the investigation must track its downstream biotransformation. This compound undergoes extensive Phase II metabolism and minor Phase I oxidation.

Predicted Downstream Metabolites
  • O-Glucuronide (M1): Addition of glucuronic acid (+176.0321 Da) to the phenolic OH.

    • Target m/z: 358.1496.

    • Significance: Major urinary metabolite.

  • O-Sulfate (M2): Addition of sulfate (+79.9568 Da).

    • Target m/z: 262.0744.

  • Deaminated Ketone (M3): Oxidative deamination via MAO.

    • Structure: 1-(2-hydroxy-4-methoxyphenyl)propan-2-one.

    • Target m/z: 181.0859 [M+H]

      
      .
      
  • Quinone Species (M4): Further O-demethylation to a hydroquinone followed by oxidation.

    • Significance: Toxicological marker for oxidative stress.

Pathway Visualization

The following diagram illustrates the metabolic cascade starting from the parent drug 2,5-DMA, highlighting the central role of the target phenol.

MetabolicPathway Parent 2,5-Dimethoxyamphetamine (2,5-DMA) [Parent Drug] Target 2-(2-Aminopropyl)-4-methoxyphenol (Target Analyte) [m/z 182.1176] Parent->Target CYP2D6 (O-Demethylation) Gluc O-Glucuronide Conjugate (Phase II) [m/z 358.1496] Target->Gluc UGTs (Glucuronidation) Sulfate O-Sulfate Conjugate (Phase II) [m/z 262.0744] Target->Sulfate SULTs (Sulfation) Ketone Deaminated Ketone (Phase I) [m/z 181.0859] Target->Ketone MAO (Deamination) Quinone Dihydroxy/Quinone Species (Toxic Intermediate) Target->Quinone CYP/ROS (Oxidation)

Figure 1: Metabolic fate of 2,5-DMA showing 2-(2-Aminopropyl)-4-methoxyphenol as the central divergent node for Phase II conjugation and bioactivation.

Experimental Workflow & Validation

To ensure the identification is authoritative, the following workflow integrates wet-lab protocols with data processing logic.

Workflow Sample Biological Sample (Urine/Plasma) Prep SPE Extraction (+/- Hydrolysis) Sample->Prep Acq LC-HRMS (Data Dependent Acq) Prep->Acq Process Data Processing (Mass Defect Filtering) Acq->Process Valid Validation (Ref Std / MS2) Process->Valid

Figure 2: Analytical workflow for the isolation and confirmation of the target metabolite.

Validation Criteria (Self-Validating System)
  • Retention Time Matching: The analyte in the biological sample must match the retention time of a synthesized reference standard within ±0.1 min.

  • Isotopic Pattern: The theoretical isotope distribution (A+1, A+2) must match the experimental data with <10% deviation.

  • MS/MS Library Match: A minimum of 3 fragment ions must match the reference spectrum.

References

  • Metabolism of 2,5-Dimethoxy-4-methylamphetamine (DOM) Source: Toxicology Letters (2008) Context:[4][5] Establishes O-demethylation as the primary pathway for 2,5-dimethoxy-substituted amphetamines, mediated by CYP2D6.[5][6] Link:[Link][5]

  • Metabolic Pathways of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Source: Journal of Analytical Toxicology Context: Confirms the formation of 2-hydroxy and 5-hydroxy metabolites in human hepatocytes, validating the structural assignment of the target phenol. Link:[Link]

  • 2-(2-Aminopropyl)-4-methoxyphenol (Chemical Structure) Source: PubChem Compound Summary Context: Provides physicochemical properties and unique chemical identifiers (CAS 477514-60-6) for the specific isomer. Link:[Link]

Sources

Protocols & Analytical Methods

Method

standard protocol for the synthesis of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride

Technical Application Note: Synthesis of 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride Abstract & Scope This application note details a robust, laboratory-scale protocol for the synthesis of 2-(2-Aminopropyl)-4-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Synthesis of 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride

Abstract & Scope

This application note details a robust, laboratory-scale protocol for the synthesis of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride . This compound is a structural isomer of methoxylated amphetamines, featuring a free phenolic hydroxyl group at the ortho position relative to the alkylamine side chain.

Unlike standard phenethylamine syntheses, the presence of a free phenolic group at the ortho position (salicyl-type substitution) presents a specific chemical challenge: the tendency to cyclize into nitrochromenes during the condensation phase. Therefore, this protocol utilizes a Protection-Condensation-Reduction strategy. We employ a benzyl ether protecting group to prevent side-reactions, followed by a "global reduction" step that simultaneously reduces the nitroalkene backbone and cleaves the protecting group.

Target Audience: Medicinal chemists, toxicologists, and drug discovery researchers.

Regulatory & Safety Disclaimer

  • Controlled Substance Analogue Warning: This compound is a structural isomer of para-methoxyamphetamine (PMA), a Schedule I controlled substance in many jurisdictions. While 2-(2-Aminopropyl)-4-methoxyphenol is a distinct chemical entity, researchers must verify compliance with the Federal Analogue Act (USA) or equivalent local laws (e.g., UK Psychoactive Substances Act) before synthesis.

  • Health Hazards: Reagents used (Nitroethane, Lithium Aluminum Hydride, Alkyl halides) are toxic, flammable, and corrosive. All procedures must be conducted in a fume hood.

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the formation of 3-nitro-2-methyl-2H-chromene, a common byproduct when reacting free salicylaldehydes with nitroalkanes.

The Strategy:

  • Protection: Mask the 2-hydroxyl group as a benzyl ether.

  • Henry Reaction: Condense the protected aldehyde with nitroethane.

  • Global Reduction: Use catalytic hydrogenation to reduce the nitro group, the alkene, and cleave the benzyl ether in a single pot.

DOT Diagram: Synthetic Pathway

SynthesisPathway Start 2-Hydroxy-4- methoxybenzaldehyde Step1 Step 1: O-Benzylation (BnBr, K2CO3) Start->Step1 Inter1 2-Benzyloxy-4- methoxybenzaldehyde Step1->Inter1 Step2 Step 2: Henry Reaction (Nitroethane, NH4OAc) Inter1->Step2 Inter2 1-(2-Benzyloxy-4-methoxyphenyl)- 2-nitropropene Step2->Inter2 Step3 Step 3: Global Hydrogenation (H2, Pd/C) Inter2->Step3 Reduction & Deprotection ProductBase 2-(2-Aminopropyl)- 4-methoxyphenol (Base) Step3->ProductBase Step4 Step 4: Salt Formation (HCl/IPA) ProductBase->Step4 Final Target HCl Salt Step4->Final

Figure 1: Strategic pathway utilizing benzyl protection to prevent chromene cyclization.

Materials & Equipment

Reagents Table
ReagentCAS NumberRoleEquiv.
2-Hydroxy-4-methoxybenzaldehyde 673-22-3Precursor1.0
Benzyl Bromide100-39-0Protecting Group1.2
Potassium Carbonate (anhydrous)584-08-7Base2.0
Nitroethane79-24-3Carbon Source5-10 (Solvent)
Ammonium Acetate631-61-8Catalyst0.5
Palladium on Carbon (10% Pd)7440-05-3Catalyst10 wt%
Hydrogen Gas1333-74-0ReductantExcess
Hydrochloric Acid (in IPA/Ether)--Salt Former1.1
Equipment
  • High-pressure hydrogenation vessel (Parr shaker or autoclave) or balloon setup (if kinetics allow).

  • Dean-Stark trap (optional for Henry reaction).

  • Rotary evaporator.

  • Vacuum filtration setup.

Detailed Experimental Protocol

Step 1: Protection (Synthesis of 2-Benzyloxy-4-methoxybenzaldehyde)

Rationale: The free phenol at the 2-position is nucleophilic and can attack the nitroalkene intermediate. Benzylation blocks this.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (15.2 g, 100 mmol) in acetone (200 mL).

  • Addition: Add anhydrous potassium carbonate (27.6 g, 200 mmol). While stirring, add benzyl bromide (14.3 mL, 120 mmol) dropwise.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under vacuum.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine. Dry over MgSO4 and concentrate. Recrystallize from ethanol if necessary.

    • Expected Yield: ~90-95%

    • Appearance: Off-white to pale yellow solid.

Step 2: Henry Reaction (Synthesis of the Nitrostyrene)
  • Setup: In a 250 mL round-bottom flask, dissolve the 2-benzyloxy-4-methoxybenzaldehyde (24.2 g, 100 mmol) in nitroethane (60 mL).

  • Catalysis: Add ammonium acetate (3.8 g, 50 mmol).

  • Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours. The color will typically darken to deep yellow/orange.

    • Note: Overheating can lead to polymerization. Stop when TLC shows consumption of aldehyde.

  • Workup: Remove excess nitroethane under high vacuum. The residue is usually an oil that crystallizes upon standing or trituration with methanol.

  • Purification: Recrystallize from boiling methanol or isopropanol.

    • Target Intermediate: 1-(2-Benzyloxy-4-methoxyphenyl)-2-nitropropene.

    • Visual Check: Bright yellow crystalline solid.

Step 3: Global Reduction (Hydrogenation)

Rationale: Catalytic hydrogenation is chosen over LiAlH4 here because it performs two necessary functions in one step: reducing the nitroalkene to the amine and cleaving the benzyl ether (hydrogenolysis) to restore the phenol.

  • Setup: Place the nitrostyrene intermediate (10 g) in a hydrogenation bottle (Parr flask).

  • Solvent: Add Ethanol (150 mL) and concentrated HCl (2 mL) to facilitate amine salt formation and prevent catalyst poisoning by the free amine.

  • Catalyst: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Reaction: Pressurize with Hydrogen gas (H2) to 40–50 psi. Shake/stir at room temperature or mild heat (40°C) for 6–12 hours.

    • Monitoring: Uptake of hydrogen will cease when the reaction is complete.

  • Workup:

    • Safety: Purge H2 with Nitrogen. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).

    • Concentrate the filtrate to dryness. The residue contains the crude amine hydrochloride and benzyl byproducts (toluene).

    • Wash the residue with non-polar solvent (Ether/Hexane) to remove toluene.

Step 4: Isolation of the Hydrochloride Salt
  • Free Basing (Optional for purity): Dissolve the crude salt in water. Basify with NH4OH to pH 10. Extract the free amine into DCM. Dry and concentrate.

  • Salt Formation: Dissolve the free amine oil in a minimal amount of dry isopropanol (IPA).

  • Precipitation: Add concentrated HCl (aq) or HCl in dioxane dropwise until pH is acidic (~pH 3). Add anhydrous diethyl ether to induce crystallization.

  • Filtration: Collect the white crystals by vacuum filtration.

  • Drying: Dry in a vacuum desiccator over P2O5.

Analytical Validation

TechniqueExpected Signal Characteristics
1H NMR (D2O) Aromatic: 3 protons (ABX pattern or similar) roughly 6.5–7.0 ppm.Methoxy: Singlet ~3.7 ppm (3H).Side Chain: Methyl doublet ~1.2 ppm (3H); Methine multiplet (1H); Methylene diastereotopic protons (2H).
IR Spectroscopy Broad -OH stretch (3200-3400 cm⁻¹), Amine salt broad band (2800-3000 cm⁻¹), Aromatic overtones.
Mass Spectrometry Molecular Ion [M+H]+ = 182.12 m/z.

Workflow Visualization

DOT Diagram: Experimental Workflow

Workflow cluster_0 Phase 1: Precursor Modification cluster_1 Phase 2: Carbon Backbone Assembly cluster_2 Phase 3: Reduction & Isolation W1 Reflux Aldehyde + BnBr in Acetone/K2CO3 W2 Filter Salts & Evaporate W1->W2 W3 Crystallize Benzyl Ether W2->W3 W4 Dissolve in Nitroethane Add NH4OAc Catalyst W3->W4 W5 Reflux 2-4 hrs (Monitor Color Change) W4->W5 W6 Evaporate & Recrystallize (Nitrostyrene) W5->W6 W7 Parr Hydrogenation (H2, Pd/C, EtOH) W6->W7 W8 Filter Catalyst (Celite) Evaporate Solvent W7->W8 W9 Recrystallize HCl Salt from IPA/Ether W8->W9

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational methodology for phenethylamine synthesis via Henry reaction).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Dauzonne, D., & Royer, R. (1984). "Synthesis of 2-nitro-3-phenylbenzofurans and 3-nitro-2-phenyl-2H-chromenes from salicylaldehydes". Synthesis, 1984(4), 348-349. Link (Cited to support the necessity of protecting the phenol to avoid chromene formation).

  • Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes". Journal of Organic Chemistry, 18(1), 1-3. Link (Standard Henry reaction conditions).

  • PubChem. (n.d.).[1][2] 2-Hydroxy-4-methoxybenzaldehyde (Compound Summary). National Library of Medicine. Retrieved February 27, 2026, from [Link]

Sources

Application

Application Note: Protocols for In Vitro Cytotoxicity Assessment of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride

Abstract This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride, a substituted aminophenol compound. Recognizing the unique chemical prope...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride, a substituted aminophenol compound. Recognizing the unique chemical properties of phenolic compounds, which can include redox activity and volatility, this document details robust, complementary assay protocols to ensure data integrity and accurate interpretation.[1] We present detailed methodologies for two cornerstone cytotoxicity assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure metabolic viability and the Lactate Dehydrogenase (LDH) assay to quantify plasma membrane damage.[2] By explaining the scientific rationale behind protocol choices and providing a clear data interpretation framework, this note equips researchers, scientists, and drug development professionals to generate a reliable and nuanced cytotoxicity profile for this and similar test articles.

Introduction: The Rationale for a Dual-Assay Approach

2-(2-Aminopropyl)-4-methoxyphenol hydrochloride belongs to the aminophenol class of compounds. Phenolic structures are widely studied for their biological activities but present unique challenges in in vitro testing.[3][4][5] Their potential to undergo auto-oxidation or act as redox-cycling agents can lead to the generation of reactive oxygen species (ROS), which is a common mechanism of cytotoxicity.[1][6] This inherent reactivity necessitates careful assay selection to avoid experimental artifacts and to build a comprehensive understanding of the compound's cellular impact.

A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, a reduction in signal in a metabolic assay could indicate either cell death (a cytotoxic effect) or merely an inhibition of cell growth (a cytostatic effect).[7] To deconvolve these outcomes, this guide employs a dual-assay strategy:

  • MTT Assay: Measures mitochondrial dehydrogenase activity in viable cells, serving as a proxy for metabolic health and cellular proliferation.[8] A decrease in signal indicates compromised metabolic function.

  • LDH Assay: Measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with compromised membrane integrity—a hallmark of necrosis or late-stage apoptosis.[9]

Together, these assays provide a more complete picture, distinguishing between effects on cellular metabolism and overt membrane damage, thereby leading to a more robust and reliable cytotoxicity assessment.[10]

Postulated Mechanism and Assay Selection

The chemical structure of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride suggests a potential for inducing cytotoxicity through oxidative stress. Phenolic hydroxyl groups can participate in redox cycling, potentially leading to the formation of ROS. Excess ROS can overwhelm cellular antioxidant defenses, causing damage to key biomolecules and organelles, including mitochondria and the plasma membrane.

Toxicity_Pathway cluster_Cell Cellular Environment cluster_Assay Assay Readout Compound Test Compound (Aminophenol) ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Redox Cycling Mito Mitochondrial Damage (Reduced Dehydrogenase Activity) ROS->Mito Membrane Plasma Membrane Damage ROS->Membrane MTT MTT Assay (Signal Decrease) Mito->MTT LDH LDH Assay (Signal Increase) Membrane->LDH

Caption: Postulated cytotoxic pathway for a redox-cycling aminophenol.

Essential Materials and Reagent Preparation

3.1. General Materials & Equipment

  • Selected mammalian cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Sterile, 96-well flat-bottom tissue culture plates

  • 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride (Test Article)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • MTT assay kit or reagents (MTT powder, Solubilization Solution)

  • LDH cytotoxicity assay kit

  • Multichannel pipettes and sterile tips

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at appropriate wavelengths

3.2. Test Article Stock Solution Preparation The solubility and stability of the test article are critical for accurate results.

  • Solvent Selection: Determine the optimal solvent for 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride. High-purity DMSO is a common choice for initial stock solutions.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. For example, to make a 50 mM stock of a compound with a formula weight of 217.7 g/mol (hydrochloride salt), dissolve 10.89 mg in 1 mL of DMSO.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) in the wells should be consistent across all treatments and typically should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

Protocol 1: MTT Assay for Metabolic Viability Assessment

This protocol measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][11] The amount of formazan produced is directly proportional to the number of viable cells.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

4.1. Step-by-Step Methodology

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Dilute the cells in complete culture medium to a pre-optimized density (e.g., 5,000-15,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls (untreated cells, vehicle control, and medium-only blank).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test article in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate compound concentrations (or vehicle/medium for controls).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare MTT solution (typically 5 mg/mL in sterile PBS).[12]

    • Add 10 µL of the MTT solution to each well, including controls.[8]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or a commercial detergent reagent) to each well.[2][8]

    • Mix gently by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[12]

    • Incubate the plate overnight at 37°C in a humidified chamber, protected from light.[2]

  • Absorbance Measurement:

    • Ensure complete solubilization of the purple crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is common) using a microplate reader.[2][8] Use a reference wavelength of >650 nm to correct for background absorbance.

Protocol 2: LDH Assay for Membrane Integrity Assessment

This protocol quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant. The amount of LDH activity is proportional to the number of lysed cells.[9]

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

5.1. Step-by-Step Methodology

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in steps 4.1.1 and 4.1.2. It is highly recommended to run the MTT and LDH assays on parallel plates prepared at the same time.

  • Establishment of Controls: For each plate, set up the following triplicate controls:

    • Untreated Control (Spontaneous Release): Cells treated with culture medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO).

    • Maximum Release Control: Add Lysis Buffer (often 10X Triton™ X-100, provided in kits) to untreated control wells 45 minutes before the end of the incubation period.[13]

    • Background Control: Medium only (no cells).

  • Supernatant Collection:

    • At the end of the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[13]

    • Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new, clean 96-well flat-bottom plate. Do not disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions (this typically contains a substrate and a dye).

    • Add the specified volume of Reaction Mixture (e.g., 100 µL) to each well of the new plate containing the supernatants.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][13]

    • Add Stop Solution if required by the kit protocol.[9]

    • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of >650 nm.

Data Analysis and Interpretation

6.1. Calculations

First, subtract the average absorbance of the background control (medium only) from all other readings.

  • For MTT Assay (% Viability): % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • For LDH Assay (% Cytotoxicity): % Cytotoxicity = ((Absorbance_Sample - Absorbance_Spontaneous_Release) / (Absorbance_Maximum_Release - Absorbance_Spontaneous_Release)) * 100

6.2. IC₅₀ Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that results in a 50% reduction in the measured response. Plot the % Viability (MTT) or % Cytotoxicity (LDH) against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC₅₀ value.

ParameterDescription
Test Article Conc. Concentration of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride.
Corrected Abs (MTT) Average absorbance at 570 nm minus background.
% Viability Calculated viability relative to vehicle control.
Corrected Abs (LDH) Average absorbance at 490 nm minus background.
% Cytotoxicity Calculated cytotoxicity relative to controls.
IC₅₀ (µM) Calculated concentration for 50% inhibition (MTT) or lysis (LDH).

6.3. Interpreting Combined Assay Results

The true power of this dual-assay approach lies in comparing the results.

Interpretation_Logic node_result node_result Start MTT Viability Decreased? LDH_Check LDH Release Increased? Start->LDH_Check Yes Result3 Conclusion: No Significant Effect at Tested Concentrations Start->Result3 No Result1 Conclusion: Cytotoxic Effect (e.g., Necrosis) LDH_Check->Result1 Yes Result2 Conclusion: Cytostatic Effect or Early Apoptosis (Metabolic Inhibition) LDH_Check->Result2 No

Caption: Logic flow for interpreting combined MTT and LDH assay data.

  • High Cytotoxicity (LDH ↑) and Low Viability (MTT ↓): This is a clear indication of a cytotoxic effect involving cell lysis and membrane rupture (necrosis).

  • Low Viability (MTT ↓) but Low Cytotoxicity (LDH ≈ 0): This suggests the compound is cytostatic (inhibiting proliferation) or is inducing a non-necrotic cell death pathway like early-stage apoptosis, where metabolic activity ceases before the membrane is compromised.

  • Assay Interference: Phenolic compounds can sometimes directly reduce MTT or interfere with the LDH enzyme reaction. Always run a cell-free control (compound + medium + assay reagents) to check for direct chemical interference.

Quality Control and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the plate; Cell clumping.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully. Avoid using outer wells or fill them with sterile PBS.
High background in MTT assay Contamination (bacterial/yeast); Phenol red or serum interference.[8]Use sterile technique. Prepare a background control with medium, serum, and test compound to subtract from readings.
Low signal in "Maximum Release" (LDH) Lysis buffer was ineffective or not added; Cell density too low.Confirm the lysis buffer is active and was added correctly. Optimize the initial cell seeding density.
Compound precipitates in media Poor solubility at the tested concentration.Lower the top concentration. Check the final solvent percentage. Prepare fresh dilutions.
MTT signal increases with compound Compound directly reduces MTT.Run a cell-free control with compound and MTT reagent to confirm. If it occurs, MTT is not a suitable assay for this compound.

References

A consolidated list of authoritative sources is provided below for further reading and verification.

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • van der Zalm, J., et al. (2022). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology. Retrieved from [Link]

  • Rode, M., et al. (2000). Toxicity of Some Phenolic Derivatives—In Vitro Studies. International Journal of Toxicology. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Ljevar, A., et al. (2016). Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. Food Technology and Biotechnology. Retrieved from [Link]

  • Liu, M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Retrieved from [Link]

  • Feresin, G., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Exploratory Research and Hypothesis in Medicine. Retrieved from [Link]

  • Al-Shammari, A., et al. (2024). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. Retrieved from [Link]

  • Satoh, K., et al. (2010). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2012). In vitro cytotoxicity of surface modified bismuth nanoparticles. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methoxyphenamine Hydrochloride? Retrieved from [Link]

  • Cao, A., et al. (2021). Cytotoxicity and genotoxicity of low-dose vanadium dioxide nanoparticles to lung cells following long-term exposure. Toxicology. Retrieved from [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Patterns of 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride

Audience: Researchers, Forensic Toxicologists, and Clinical Mass Spectrometrists Document Type: Technical Guide & Standard Operating Protocols Executive Summary 2-(2-Aminopropyl)-4-methoxyphenol (CAS 477514-60-6), struct...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Forensic Toxicologists, and Clinical Mass Spectrometrists Document Type: Technical Guide & Standard Operating Protocols

Executive Summary

2-(2-Aminopropyl)-4-methoxyphenol (CAS 477514-60-6), structurally characterized as a ring-substituted amphetamine derivative (2-hydroxy-5-methoxyamphetamine), presents unique analytical challenges in forensic and clinical metabolomics. As an isobaric and regioisomeric analog to known designer drugs and their metabolites, unambiguous identification requires rigorous mass spectrometric characterization. This application note details the causality behind specific sample preparation strategies, elucidates the electron ionization (EI) and collision-induced dissociation (CID) fragmentation pathways, and provides self-validating protocols for both GC-MS and LC-MS/MS workflows.

Analytical Workflow & Causality

The extraction and analysis of primary amphetamines from biological matrices require a multi-tiered approach. Direct analysis of the free base via GC-MS is analytically poor; the primary amine undergoes rapid


-cleavage to produce a low-mass m/z 44 ion that is heavily masked by solvent delays and background noise. Therefore, the workflow splits the extracted sample to accommodate both perfluoroacylation for GC-MS and direct dilution for LC-MS/MS.

Workflow Sample Biological Sample (Urine/Plasma) Extraction Mixed-Mode SPE (Cation Exchange) Sample->Extraction Add Internal Standard Split Aliquot Split Extraction->Split GCPrep Perfluoroacylation (TFAA/PFPA/HFBA) Split->GCPrep Aliquot 1 LCPrep Reconstitution (Mobile Phase A) Split->LCPrep Aliquot 2 GCMS GC-EI-MS Analysis (70 eV, SIM Mode) GCPrep->GCMS LCMS LC-ESI-MS/MS (MRM Mode, +ESI) LCPrep->LCMS Data Data Processing & Fragment Annotation GCMS->Data LCMS->Data

Analytical workflow for the extraction and MS analysis of 2-(2-Aminopropyl)-4-methoxyphenol.

GC-EI-MS Derivatization and Fragmentation Logic

To resolve the low-mass


-cleavage issue, perfluoroacylation using Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), or Heptafluorobutyric anhydride (HFBA) is employed. This dual-derivatization targets both the primary amine and the phenolic hydroxyl group, significantly increasing volatility, minimizing column interaction (peak tailing), and shifting diagnostic ions to higher mass ranges 1.

For the di-TFA derivative (MW 373 Da), 70 eV electron ionization drives two primary pathways:

  • 
    -Cleavage:  Breakage of the C-C bond between the 
    
    
    
    and
    
    
    carbons of the alkylamine side chain yields the highly stable TFA-iminium base peak at m/z 140.
  • Hydrogen Rearrangement: A McLafferty-like rearrangement yields a substituted phenylpropene radical cation at m/z 260, which is highly diagnostic for the ring-substitution pattern 2.

GC_Fragmentation DiTFA Di-TFA Derivative MW: 373 Da | [M]+. m/z 373 Alpha α-Cleavage (C-C bond breakage) DiTFA->Alpha Rearrange Hydrogen Rearrangement (McLafferty-like) DiTFA->Rearrange Imine TFA-Iminium Ion m/z 140 (Base Peak) Alpha->Imine Charge on Nitrogen Benzyl Substituted Benzyl Radical Neutral Loss (-233 Da) Alpha->Benzyl Radical Loss Alkene Phenylpropene Radical Cation m/z 260 Rearrange->Alkene Radical Cation

GC-EI-MS fragmentation pathway of the di-TFA derivative via alpha-cleavage and rearrangement.
Table 1: GC-MS EI Diagnostic Ions by Derivative
Derivative TypeMolecular Weight (Da)Base Peak (

-Cleavage)
Rearrangement IonBenzyl Fragment
Underivatized 181m/z 44N/Am/z 137
Di-TFA 373m/z 140m/z 260m/z 233
Di-PFPA 473m/z 190m/z 310m/z 283
Di-HFBA 573m/z 240m/z 360m/z 333

LC-ESI-MS/MS CID Fragmentation Logic

In positive electrospray ionization (+ESI), the primary amine is readily protonated to yield the [M+H]+ precursor at m/z 182.1. The fragmentation cascade in the collision cell is strictly governed by the applied Collision Energy (CE). At low CE, the molecule sheds neutral leaving groups (ammonia and water). As CE increases, the alkyl side chain is cleaved, leaving a highly stable substituted benzyl/tropylium ion 3.

LC_Fragmentation Precursor Protonated Precursor [M+H]+ m/z 182.1 LossNH3 Loss of Ammonia (-17 Da) m/z 165.1 Precursor->LossNH3 Low CE (10-15 eV) LossH2O Loss of Water (-18 Da) m/z 164.1 Precursor->LossH2O Low CE (10-15 eV) BenzylIon Substituted Benzyl Ion m/z 137.1 Precursor->BenzylIon Med CE (20-25 eV) LossNH3->BenzylIon Further CID

LC-ESI-MS/MS collision-induced dissociation (CID) pathway for the protonated precursor ion.
Table 2: LC-MS/MS MRM Transitions
Precursor IonProduct IonCollision Energy (eV)Structural AssignmentPurpose
182.1165.112[M+H - NH3]+Qualifier 1
182.1147.118[M+H - NH3 - H2O]+Qualifier 2
182.1137.122Substituted Benzyl IonQuantifier

Self-Validating Experimental Protocols

To ensure data integrity, these protocols integrate mandatory System Suitability Tests (SST) and internal standard causality. Amphetamine-D11 is utilized as the internal standard (IS); because it shares the primary amine moiety, it perfectly mimics the derivatization kinetics and extraction recovery of the target analyte, self-correcting for matrix suppression.

Protocol A: Solid-Phase Extraction & GC-MS Derivatization
  • Sample Aliquoting: Transfer 1.0 mL of biological fluid into a clean glass tube. Add 50 µL of Amphetamine-D11 (1 µg/mL) to establish the internal standard ratio.

  • SPE Extraction: Load the sample onto a pre-conditioned Mixed-Mode Cation Exchange (MCX) column. Wash with 2 mL of 0.1 M HCl, followed by 2 mL of Methanol.

  • Elution: Elute the basic fraction using 2 mL of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2, v/v/v).

  • Evaporation (Critical Step): Evaporate the eluate to dryness under a gentle stream of nitrogen at

    
     40°C . Causality: Temperatures exceeding 40°C will cause the volatile free base amine to sublimate, destroying analytical recovery.
    
  • Derivatization: Add 50 µL of Ethyl Acetate and 50 µL of TFAA. Cap tightly and incubate at 60°C for 20 minutes.

  • Reconstitution: Evaporate the excess derivatizing agent under nitrogen and reconstitute in 100 µL of Ethyl Acetate.

  • System Suitability Check: Inject an Ethyl Acetate blank prior to the sample batch. The carryover in the blank must be

    
     0.1% of the lowest calibrator peak area to validate system cleanliness.
    
Protocol B: LC-MS/MS Acquisition
  • Reconstitution: If utilizing the SPE eluate from Protocol A (prior to derivatization), reconstitute the dried extract in 100 µL of 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Gradient Elution:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Ramp from 5% B to 60% B over 5 minutes to ensure chromatographic resolution from isobaric interferences.

  • Validation: Monitor the retention time of the target analyte relative to Amphetamine-D11. The relative retention time (RRT) must remain within

    
     2% across all batch injections to validate the chromatographic stability.
    

References

  • Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenyl Semantic Scholar URL
  • Chromatographic and mass spectral studies on methoxy methyl methamphetamines related to 3,4-methylenedioxymethamphetamine PubMed / NIH URL
  • Liquid chromatography-quadrupole time-of-flight mass spectrometry for screening in vitro drug metabolites in humans UQ eSpace - The University of Queensland URL

Sources

Application

Application Note: High-Performance Extraction of 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride from Plasma

Introduction & Chemical Context The extraction of 2-(2-Aminopropyl)-4-methoxyphenol (an isomer of hydroxy-methoxyamphetamine) presents a specific bioanalytical challenge due to its amphoteric (zwitterionic) nature. The m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The extraction of 2-(2-Aminopropyl)-4-methoxyphenol (an isomer of hydroxy-methoxyamphetamine) presents a specific bioanalytical challenge due to its amphoteric (zwitterionic) nature. The molecule contains a basic primary amine (pKa


 9.6–9.8) and a weakly acidic phenolic hydroxyl group (pKa 

10.0).
The "Amphoteric Trap"

In traditional Liquid-Liquid Extraction (LLE), analysts typically basify the plasma to neutralize the amine for organic extraction. However, for this compound, raising the pH too high (


10.5) will deprotonate the phenol moiety, creating a water-soluble phenolate anion that resists organic extraction. Conversely, acidic conditions protonate the amine, retaining it in the aqueous phase.

This guide prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) as the "Gold Standard" method. It exploits the amine's positive charge at acidic pH to lock the analyte onto the sorbent, allowing aggressive washing of interferences before elution.

Physicochemical Profile & Method Selection

PropertyValue (Approx.)Implication for Extraction
Structure Phenol core, 4-methoxy, 2-aminopropyl chainPolar, oxidizable.
Amine pKa 9.6 – 9.8Positively charged at pH < 8.
Phenol pKa ~10.0Negatively charged at pH > 10.5.
LogP 1.2 – 1.8Moderately lipophilic, but polarity reduces LLE efficiency.
Stability Low Phenolic amines oxidize to quinones. Requires Antioxidants.
Decision Matrix: Selecting the Right Protocol

ExtractionDecision Start Start: Plasma Sample Sensitivity Required LLOQ? Start->Sensitivity HighSens High Sensitivity (<1 ng/mL) Clean Extract Needed Sensitivity->HighSens Trace Analysis MedSens Moderate Sensitivity (>5 ng/mL) High Throughput Sensitivity->MedSens PK Screening SPE Method 1: MCX SPE (Gold Standard) HighSens->SPE Best Recovery LLE Method 2: LLE (Cost Effective) HighSens->LLE Alternative PPT Method 3: PPT + PLR (Fastest) MedSens->PPT Speed focus

Figure 1: Decision matrix for selecting the extraction methodology based on sensitivity requirements.

Pre-Analytical Stabilization (CRITICAL)

Phenolic amines are prone to rapid oxidative degradation in plasma. You must stabilize the matrix immediately upon collection.

Stabilization Protocol:

  • Antioxidant: Add Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid to the plasma immediately after separation.

    • Concentration: 0.5% (w/v) final concentration in plasma.

  • Temperature: Keep all samples on ice (4°C) during processing.

  • Light: Use amber tubes to prevent photo-oxidation.

Method 1: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)[1]

This method provides the cleanest extracts by removing phospholipids and proteins while retaining the analyte via ionic bonding.

Materials:

  • Cartridge: Waters Oasis MCX (30 mg/1 cc) or Agilent Bond Elut Plexa PCX.

  • Reagents: Phosphoric Acid (H₃PO₄), Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Aliquot 200 µL Plasma .

    • Add 20 µL Internal Standard (IS) working solution.

    • Add 200 µL 4% H₃PO₄ in water.

    • Mechanism:[1] Acidification (pH ~2-3) ensures the amine is fully protonated (

      
      ) to bind to the cation exchange sorbent.
      
  • Conditioning:

    • 1 mL MeOH.

    • 1 mL Water.[2]

  • Loading:

    • Load the pre-treated sample at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous/Acidic):

    • 1 mL 2% Formic Acid in Water.[2]

    • Purpose: Removes proteins, salts, and hydrophilic interferences. The analyte stays bound ionically.

  • Wash 2 (Organic):

    • 1 mL 100% Methanol .

    • Purpose: Removes hydrophobic neutrals and phospholipids.[3] The analyte remains bound via the ionic interaction (which resists organic solvents).

  • Elution:

    • 2 x 250 µL 5% NH₄OH in Methanol (freshly prepared).

    • Mechanism:[1] The high pH neutralizes the amine (

      
      ), breaking the ionic bond. The organic solvent elutes the now-neutral molecule.
      
  • Post-Elution:

    • Evaporate to dryness under Nitrogen at 40°C.[4]

    • Reconstitute in 100 µL Mobile Phase (e.g., 95:5 Water:MeOH + 0.1% FA).

MCXWorkflow Step1 1. Acidify Plasma (H3PO4, pH 2) Analyte: Charged (+) Step2 2. Load MCX Binds to SO3- Group Step1->Step2 Step3 3. Wash MeOH Removes Neutrals/Lipids Analyte: Retained Step2->Step3 Step4 4. Elute (NH4OH) Neutralize Amine Release Analyte Step3->Step4

Figure 2: Mechanism of action for MCX extraction of amphoteric phenolic amines.

Method 2: Liquid-Liquid Extraction (LLE)[5]

LLE is viable but requires strict pH control. If the pH drifts >10.5, recovery drops drastically due to phenol ionization.

Solvent Selection: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). MTBE is preferred for cleaner extracts.

Step-by-Step Protocol
  • Buffer Preparation: Prepare a 0.5 M Carbonate/Bicarbonate buffer at pH 9.5 .

    • Why pH 9.5? At this pH, the amine is partially non-ionized (extractable), and the phenol is still mostly protonated (neutral/extractable). It is the "sweet spot."

  • Extraction:

    • 200 µL Plasma + 20 µL IS.

    • Add 200 µL pH 9.5 Buffer . Vortex.

    • Add 1.2 mL MTBE .

  • Agitation: Shake/Vortex for 10 minutes.

  • Separation: Centrifuge at 4,000 rpm for 5 mins.

  • Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Dry & Reconstitute: Evaporate and reconstitute as in Method 1.

Method 3: Protein Precipitation with Phospholipid Removal (PPT-PLR)

For high-throughput screening where LLOQ requirements are less stringent (>5 ng/mL). Standard PPT is not recommended due to ion suppression from phospholipids, which co-elute with this compound class.

Recommended Plate: Waters Ostro or Agilent Captiva EMR-Lipid.

  • Procedure:

    • Add 100 µL Plasma to the plate well.[3]

    • Add 300 µL 1% Formic Acid in Acetonitrile (cold).

    • Aspirate/mix 3 times.

    • Apply vacuum to pull through the filter.

    • Collect filtrate.[2]

    • Note: The filtrate can often be injected directly if sensitivity allows, or evaporated/concentrated.

Analytical Validation Parameters (LC-MS/MS)

When validating this method (GLP/FDA Bioanalytical Guidelines), focus on these specific parameters for 2-(2-Aminopropyl)-4-methoxyphenol:

ParameterAcceptance CriteriaNotes for this Compound
Linearity

Weighting

is usually required.
Recovery > 80% (Consistent)MCX usually yields >90%. LLE yields 70-85%.
Matrix Effect 85-115%Monitor for phospholipid suppression (Transition 184>184).
Stability Benchtop: 4 hrsHigh Risk. Ensure antioxidant is validated.

Suggested MS/MS Transitions (ESI+):

  • Precursor: m/z ~182.1 (Calculated based on MW 181.23 + H)

  • Quantifier: m/z 182.1

    
     165.1 (Loss of NH3) or 151.1 (Loss of OMe). Note: Optimize based on actual fragmentation.
    

Troubleshooting Guide

Issue: Low Recovery in LLE

  • Cause: pH was too high (>10.5), ionizing the phenol.

  • Fix: Adjust buffer to pH 9.2 – 9.5 strictly. Do not use NaOH directly.

Issue: Peak Tailing in LC-MS

  • Cause: Interaction of the amine with silanols on the column.

  • Fix: Use a column with high carbon load and end-capping (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex Biphenyl). Add 5mM Ammonium Formate to the mobile phase.

Issue: Degradation during evaporation

  • Cause: Oxidation by air at elevated temp.

  • Fix: Use Nitrogen (inert gas) only. Do not exceed 40°C. Add 10 µL of 1% ascorbic acid to the tube before evaporation.

References

  • BenchChem. (2025).[5] In Vitro Metabolism of Methoxyphenamine: A Technical Guide. Retrieved from

  • Waters Corporation. (2008). Oasis MCX Protocol for Basic Compounds. Retrieved from

  • Agilent Technologies. (2013).[6] Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from

  • Charnwood Discovery. (2025). Plasma Stability In Vitro Assay. Retrieved from

  • European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. Retrieved from

  • Santa Cruz Biotechnology. 4-(2-Amino-ethyl)-2-methoxy-phenol Product Data. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for removing impurities from 2-(2-Aminopropyl)-4-methoxyphenol HCl

Ticket ID: PMP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering challenges with 2-(2-Aminopropyl)-4-methoxyphenol HCl (PMP HCl) . This molecule presents a clas...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PMP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges with 2-(2-Aminopropyl)-4-methoxyphenol HCl (PMP HCl) . This molecule presents a classic "double-edged" purification challenge: it contains an electron-rich phenolic ring prone to rapid oxidation (quinone formation) and a hydrophilic amine salt moiety that can lead to hygroscopicity and "oiling out" during crystallization.

This guide moves beyond generic advice, providing chemically grounded protocols to stabilize the phenol while purifying the amine salt.

Module 1: The "Pink/Brown" Syndrome (Oxidation Control)

User Question: "My white powder turns pink or brown immediately upon dissolution or filtration. How do I stop this?"

Technical Diagnosis: The discoloration is caused by the oxidation of the phenol group to form quinoneimines and subsequent polymerization into colored dyes.[1] This is accelerated by high pH, metal ions, and dissolved oxygen. The methoxy group at the 4-position activates the ring, making it even more susceptible to oxidative attack than simple phenol.

Protocol A: The "Antioxidant Shield" Workup

Goal: Create a reductive environment during recrystallization.

Reagents:

  • Solvent A: Isopropanol (IPA) or Ethanol (degassed).

  • Scavenger: Sodium Metabisulfite (

    
    ) or Sodium Dithionite (
    
    
    
    ).
  • Inert Gas: Argon or Nitrogen.[1][2]

Step-by-Step:

  • Degas Solvents: Sparge your recrystallization solvent (e.g., Ethanol) with Argon for 15 minutes before use.

  • The "Sacrificial" Additive: Add 0.1% w/v Sodium Metabisulfite to the aqueous component if using a water-alcohol mix. If using anhydrous organic solvents, add a trace amount of ascorbic acid (soluble in ethanol).

  • Acidic Protection: Ensure the pH remains slightly acidic (pH 2-4). Phenolate ions (basic form) oxidize

    
     faster than free phenols. Add 1-2 drops of conc. HCl if necessary to suppress deprotonation.
    
  • Charcoal Filtration: If the solution is already colored:

    • Heat solution to near boiling.

    • Add Activated Carbon (1-3% w/w) .

    • Stir for 5 minutes (do not boil prolonged).

    • Filter hot through a Celite pad under an inert blanket.

Module 2: The "Sticky Oil" Scenario (Crystallization)

User Question: "I tried to recrystallize from water/ethanol, but it separated into a sticky brown oil instead of crystals."

Technical Diagnosis: This is "oiling out," typically caused by the Llewellen Effect (impurities lowering the melting point below the solvent's boiling point) or supersaturation occurring too rapidly. PMP HCl is an amphiphilic salt; it hates non-polar solvents but loves water too much.

Protocol B: Dual-Solvent Cloud Point Crystallization

Goal: Controlled precipitation using polarity adjustment.

Solvent System:

  • Solvent (Good): Methanol (MeOH) or Isopropanol (IPA).

  • Anti-Solvent (Bad): Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc).
    

Step-by-Step:

  • Dissolution: Dissolve the crude PMP HCl in the minimum amount of boiling MeOH/IPA.

  • The "Cloud" Point: Remove from heat. While still hot, add the Anti-Solvent (EtOAc) dropwise down the side of the flask until a faint, persistent turbidity (cloudiness) appears.

  • The Reversal: Add 1-2 drops of the Good Solvent (MeOH) to just clear the cloudiness.

  • Slow Energy Release: Wrap the flask in aluminum foil and a towel (to insulate). Let it cool to room temperature undisturbed for 4-6 hours.

  • Cold Soak: Once room temp, move to

    
     freezer overnight.
    
  • Harvest: Filter cold. Wash with cold Anti-Solvent (

    
    ).
    

Module 3: Deep Cleaning (The Acid-Base Swing)

User Question: "My NMR shows organic impurities that recrystallization won't remove. How do I reset the purity?"

Technical Diagnosis: Recrystallization only works if the main component is the majority. If you have significant precursors (unreacted amines or nitro compounds), you need a chemical separation based on


.
Visualization: The Acid-Base Purification Cycle

AcidBaseSwing Crude Crude PMP HCl (Contains Impurities) Dissolve Dissolve in Water (pH < 3) Crude->Dissolve Wash1 Wash with EtOAc/Ether (Removes Non-Basic Impurities) Dissolve->Wash1 Aqueous Layer Kept Basify Basify to pH 9-10 (using NaHCO3 or NH4OH) Wash1->Basify Organic Layer Discarded Extract Extract into Organic Solvent (DCM or EtOAc) Basify->Extract Free Base moves to Organic Dry Dry Organic Layer (Na2SO4) & Filter Extract->Dry SaltFormation Add HCl (Gas or Ether solution) Precipitate Pure Salt Dry->SaltFormation

Figure 1: The "Acid-Base Swing" separates the desired amine from non-basic impurities by toggling the pH.

Critical Note on PMP Stability: When performing the "Basify" step, the free base of PMP is extremely sensitive to air.

  • Constraint: You must perform the extraction (pH 9-10) rapidly (under 10 mins) and preferably under Argon flow.

  • Solvent Choice: Use Dichloromethane (DCM) for extraction as it degasses easily and solubilizes phenethylamines well.

Module 4: Analytical & Storage Data

Troubleshooting Decision Matrix
ObservationProbable CauseRecommended Action
Pink/Red Solution Oxidation (Quinone formation)Add Sodium Metabisulfite; Check pH is acidic.
Oiling Out Solvent too polar / Impurities highSwitch to IPA/EtOAc system; Use Seed Crystal.
Low Melting Point Trapped Solvent / WaterDry under high vacuum (

mbar) at

for 24h.
High Ash Content Inorganic Salts (NaCl/KCl)Perform "Acid-Base Swing" (Module 3) or dissolve in dry EtOH and filter inorganic solids.
Storage Specifications
  • Temperature:

    
     (Long term).
    
  • Atmosphere: Argon or Nitrogen (essential).[2]

  • Container: Amber glass (UV protection) with Parafilm seal.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3][4] (Standard reference for general purification of amines and phenols). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for recrystallization and acid-base extraction). Link

  • BenchChem Support. (2025).[2] Preventing Oxidation of Aminophenol Compounds. (Specific guidelines on antioxidant usage for aminophenols). Link

  • PubChem. (2025).[5] 2-Amino-4-methoxyphenol hydrochloride Compound Summary. National Library of Medicine. (Structural and physical property data). Link

Sources

Optimization

Technical Support Center: Accurate Weighing of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride

Welcome to the technical support center for handling 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the accurate weighing of this potentially hygroscopic compound. By understanding the principles behind its handling, you can ensure the integrity and reproducibility of your experimental results.

Introduction

2-(2-Aminopropyl)-4-methoxyphenol hydrochloride is a primary amine salt. Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere. While specific data on the hygroscopicity of this particular molecule is not widely published, a related compound, 4-(2-Amino-ethyl)-2-methoxy-phenol, is noted to be hygroscopic. Therefore, it is best practice to handle 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride as a hygroscopic substance to mitigate potential errors in weighing, which can significantly impact downstream applications such as solution preparation and dosage calculations.

Moisture absorption can lead to a continuous increase in the mass of a sample, making it difficult to obtain a stable and accurate reading on an analytical balance.[1] This can compromise the quality and reproducibility of your research. This guide provides troubleshooting advice and frequently asked questions to help you minimize these hygroscopic effects.

Troubleshooting Guide

This section addresses specific issues you may encounter during the weighing process.

Issue 1: The mass of my sample on the analytical balance is continuously increasing.

Cause: This is the most common sign of a hygroscopic compound absorbing atmospheric moisture.[1] The longer the sample is exposed to the ambient environment, the more water it will absorb, leading to a steady increase in the displayed weight.

Solution:

  • Minimize Exposure Time: Work efficiently to reduce the time the sample is exposed to the air. Have all necessary tools and containers ready before opening the primary sample container. Hygroscopic samples should be weighed quickly, with the balance doors closed.[2]

  • Use Appropriate Weighing Vessels:

    • For highly hygroscopic samples, use a weighing bottle with a ground-glass stopper or a screw-cap vial.[1] These can be sealed to prevent moisture uptake during handling and transfer.

    • Avoid using weighing paper, as it has a large surface area and can absorb moisture itself.

  • Employ the "Weighing by Difference" Technique: This is the preferred method for hygroscopic materials.[3]

    • Add more of the compound than you need to a sealable weighing vessel (e.g., a weighing bottle) and seal it.

    • Place the sealed vessel on the tared balance and record the initial mass.

    • Remove the vessel from the balance and quickly transfer a portion of the compound to your receiving container (e.g., a flask).

    • Reseal the weighing vessel immediately and place it back on the balance.

    • Record the final mass. The difference between the initial and final mass is the exact amount of compound transferred.

Issue 2: My final concentration is lower than expected, even though I weighed the compound carefully.

Cause: If you weighed a sample that had already absorbed moisture, a portion of the weighed mass is water, not your compound. This leads to the preparation of a solution with a lower-than-intended concentration of the active ingredient.

Solution:

  • Controlled Weighing Environment: The most effective way to prevent moisture absorption is to control the environment.

    • Glove Box: A glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the ideal environment for weighing highly hygroscopic compounds.[4]

    • Dehumidifier: If a glove box is not available, placing a dehumidifier in the balance room and allowing it to run overnight can significantly reduce ambient humidity.[4]

  • Pre-weighing Sample Handling:

    • Ensure the compound container is at ambient temperature before opening. A cold container will cause condensation to form on the compound upon opening.[5]

    • If the compound's stability allows, you can dry it in a vacuum oven and then store it in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) before weighing.[4]

Issue 3: I am observing variability in my results between different weighing sessions.

Cause: Inconsistent environmental conditions, such as fluctuations in humidity and temperature, can lead to varying degrees of moisture absorption between experiments, resulting in poor reproducibility.

Solution:

  • Standardize the Weighing Environment:

    • Always weigh your compound in the same location.

    • Monitor and record the temperature and humidity of the balance room for each experiment. This will help you identify if environmental fluctuations are a source of variability. A stable temperature is crucial as it can affect air currents inside the balance.[6]

  • Consistent Procedure: Adhere to a strict, standardized weighing protocol for this compound. This includes using the same type of weighing vessel and the same weighing technique (i.e., weighing by difference) for every measurement.

Frequently Asked Questions (FAQs)

Q1: What is the ideal humidity level for weighing 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride?

A1: While there is no specific value for this compound, for hygroscopic materials in general, it is recommended to maintain the relative humidity in the weighing area as low as possible, ideally below 40%.[7]

Q2: Can I store the compound in a standard laboratory refrigerator?

A2: It is recommended to store the compound at -20°C for long-term stability, as suggested for similar compounds.[2] Before use, the sealed container must be allowed to equilibrate to room temperature for at least 30 minutes to prevent condensation.[5]

Q3: What type of analytical balance is best for this compound?

A3: A semi-micro or microbalance with a readability of 0.01 mg or better is recommended, especially when weighing small quantities.[1] The balance should be equipped with a draft shield and be placed on a stable, vibration-free surface.[6]

Q4: How should I handle the weighing vessel to avoid errors?

A4: Always handle weighing vessels with forceps or clean, lint-free gloves.[8] Fingerprints can transfer oils and moisture, which are hygroscopic and can add measurable mass to the container.[9]

Q5: What are the key safety precautions when handling this compound?

A5: Based on safety data for the compound and similar structures, the following PPE should be worn:

  • Safety glasses with side shields or goggles.[10]

  • Chemical-resistant gloves.[10]

  • A lab coat.[10] Work in a well-ventilated area or a chemical fume hood.[11] Avoid creating dust. Wash hands thoroughly after handling.[10]

Visualized Workflow and Data

Decision-Making Workflow for Weighing

The following diagram outlines the decision-making process for selecting the appropriate weighing method based on the compound's properties and available equipment.

G A Start: Need to weigh 2-(2-Aminopropyl)-4-methoxyphenol HCl B Is a controlled atmosphere (glove box) available? A->B C Use glove box. Perform direct weighing into a tared vessel. B->C Yes D Is the balance room humidity-controlled (<40% RH)? B->D No G End: Accurate weight obtained C->G E Use 'Weighing by Difference' technique. Work quickly. Use a sealable vessel. D->E Yes F Use dehumidifier in balance room. Allow humidity to stabilize. Proceed to D. D->F No E->G F->D

Caption: Decision tree for selecting the appropriate weighing method.

Summary of Recommended Weighing Conditions
ParameterRecommendationRationale
Weighing Environment Glove box (inert gas) or humidity-controlled room (<40% RH)Minimizes exposure to atmospheric moisture.[4]
Weighing Technique Weighing by DifferenceReduces sample exposure time and prevents moisture uptake during transfer.[3]
Weighing Vessel Glass weighing bottle with stopper or screw-cap vialAllows for a sealed environment, protecting the sample from the atmosphere.[1]
Balance Type Analytical Balance (readability ≤ 0.1 mg)Ensures precision required for small quantities.
Sample Temperature Equilibrated to ambient temperaturePrevents condensation on the sample and container.[5]
Handling Use forceps or glovesPrevents transfer of moisture and oils from hands.[8]

References

Sources

Troubleshooting

optimizing pH conditions for stability of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization of pH Conditions for 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride Stability Executive Summary For ma...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization of pH Conditions for 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride Stability

Executive Summary

For maximum stability of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride , maintain aqueous solutions at pH 2.0 – 4.0 .[1] The compound is most stable as the protonated ammonium salt. At neutral or alkaline pH (pH > 7.0), the free base form becomes susceptible to rapid oxidative degradation, leading to quinone imine formation and polymerization (browning).

Technical Deep Dive: The Chemistry of Instability

To troubleshoot stability, one must understand the molecular vulnerabilities of this aminophenol derivative. The compound possesses two key functional groups that dictate its pH behavior: a phenolic hydroxyl and a primary amine (on the propyl chain).

The Oxidation Mechanism

The primary degradation pathway is autoxidation , driven by the electron-rich phenol ring.

  • Protonation State : In the hydrochloride salt form, the amine is protonated (

    
    ). This electron-withdrawing ammonium group inductively stabilizes the phenol ring, making it less prone to losing an electron.
    
  • Deprotonation Risk : As pH rises towards the amine's pKa (approx. 9.5–10.5) and the phenol's pKa (approx.[2] 10.0), the molecule loses protons. The resulting free amine and phenolate species are highly electron-rich and react with dissolved oxygen to form quinone imines .

  • Visual Indicator : Degradation is chemically signaled by a color change from colorless/white to pink, red, or brown , indicating the formation of conjugated quinoid species and subsequent polymerization.

Visualizing the pH-Dependent Stability Pathway

pH_Stability_Pathway cluster_legend Key Acidic Acidic pH (< 4.0) Stable Form Neutral Neutral pH (7.0 - 8.0) Metastable / Slow Oxidation Acidic->Neutral Deprotonation (Buffer/Base added) Basic Basic pH (> 9.0) Unstable / Rapid Oxidation Neutral->Basic Full Deprotonation Quinone Quinone Imine (Pink/Brown Product) Neutral->Quinone Slow O2 Oxidation Basic->Quinone Rapid O2 Oxidation Green = Safe Zone Green = Safe Zone Yellow = Caution Yellow = Caution Green = Safe Zone->Yellow = Caution Red = Danger Red = Danger Yellow = Caution->Red = Danger

Figure 1: The stability profile of aminophenols shifts drastically with pH. Acidic conditions lock the molecule in a oxidation-resistant state.

Optimized Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Goal : Create a long-term storage solution resistant to oxidation.

ParameterSpecificationReason
Solvent 0.01 M to 0.1 M HClMaintains pH < 2.0; ensures full protonation.
Concentration 1 – 10 mMHigher concentrations are generally more self-shielding than dilute ones.
Additives EDTA (0.1 mM)Chelates trace metal ions (Fe³⁺, Cu²⁺) that catalyze oxidation.
Storage -20°C, DarkPhotochemical energy can trigger radical formation.

Step-by-Step :

  • Dissolve the hydrochloride salt directly in degassed 0.01 M HCl. Do not dissolve in water first and then acidify.

  • Aliquot into amber glass or opaque plastic vials (minimize headspace).

  • Flash freeze in liquid nitrogen (optional) and store at -20°C.

Protocol B: Handling at Physiological pH (pH 7.4)

Goal : Use the compound in biological assays without immediate degradation.

Critical Rule : Prepare immediately before use. Do not store.

  • Degas Buffers : Sparge your assay buffer (e.g., PBS or HEPES) with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.

  • Antioxidant Spike : Supplement the buffer with 100 µM Ascorbic Acid or Sodium Metabisulfite if the assay tolerates it. These act as sacrificial reductants.

  • Temperature Control : Keep solutions on ice (4°C) until the moment of injection/application.

Troubleshooting & FAQs

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Solution turns pink/red Oxidation to quinone imine.Discard solution. Check pH (likely > 6). Use fresh buffer with antioxidants (Ascorbic acid).
Precipitation at pH > 8 Formation of the free base (low solubility).Lower pH to < 7 or add a co-solvent (DMSO/Ethanol up to 10%) if high pH is mandatory.
Inconsistent Assay Data Variable degradation during experiment.Implement strict time-windows. Use a "freshness control" standard. Degas all solvents.
Frequently Asked Questions

Q: Can I use Phosphate Buffered Saline (PBS) for storage? A: No. PBS typically has a pH of 7.4. At this pH, the autoxidation rate is significant over hours/days. Store in dilute acid (HCl) and dilute into PBS only at the moment of the experiment.

Q: Why does the hydrochloride salt not dissolve well in organic solvents? A: As an ionic salt, it is hydrophilic. For organic chemistry applications requiring solubility in DCM or Ethyl Acetate, you may need to generate the free base in situ using a mild base (like bicarbonate) immediately prior to reaction, but be warned: the free base oxidizes rapidly.

Q: Is the compound light sensitive? A: Yes. Methoxylated phenols are electron-rich chromophores. UV/Visible light can excite the molecule, facilitating electron transfer to oxygen. Always use amber vials.

References

  • Nematollahi, D., et al. (2012) .[1] Electrochemical Oxidation of Some Aminophenols in Various pHs. ResearchGate. (Mechanistic detail on the pH-dependence of aminophenol oxidation and hydrolysis). Available at: [Link]

  • Ataman Chemicals . P-Methoxyphenol (MEHQ) Stability and Handling. (General stability data for the 4-methoxyphenol core). Available at: [Link]

  • Wang, J., et al. (2013) .[1] Investigation on redox mechanism of p-aminophenol in non-aqueous media. Electrochimica Acta. (Details on the quinone imine formation pathway). Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Interpretation of 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides an in-depth, expert-level interpretation of the ¹H NMR spectrum for 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride, a substituted phenethylamine derivative. We will dissect the spectrum based on fundamental principles, including chemical shift, spin-spin coupling, and integration, to provide a comprehensive understanding of its molecular architecture. This document is designed for researchers, scientists, and drug development professionals who require a practical and theoretically grounded approach to spectral interpretation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent proton environments within the molecule.[3] The structure of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride possesses several distinct sets of protons, each influenced uniquely by its local electronic environment. The hydrochloride salt form ensures the amine group is protonated as an ammonium cation (-NH₃⁺).

Figure 1: Chemical structure of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride with non-equivalent proton environments labeled (a-i).

Detailed ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is predicted to show eight distinct signals. When using a solvent like DMSO-d₆, the exchangeable protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups are observable. In D₂O, these protons would exchange with deuterium and their signals would disappear, simplifying the spectrum.[4]

The following table summarizes the anticipated signals. The chemical shifts (δ) are estimates based on typical values for similar functional groups.[1][5]

Signal LabelAssignmentIntegrationMultiplicityApprox. δ (ppm)Coupling Constants (J, Hz)
a Ar-H1HDoublet (d)~6.85Jortho = 8.5 Hz
b Ar-H1HDoublet (d)~6.70Jmeta = 2.5 Hz
c Ar-H1HDoublet of Doublets (dd)~6.65Jortho = 8.5 Hz, Jmeta = 2.5 Hz
d Ar-CH₂2HMultiplet (m)~2.80-
e CH-NH₃⁺1HMultiplet (m)~3.40-
f CH-CH₃3HDoublet (d)~1.15J = 6.5 Hz
g Ar-OH1HBroad Singlet (br s)~9.00-
h -NH₃⁺3HBroad Singlet (br s)~8.20-
i -OCH₃3HSinglet (s)~3.75-
Analysis of Aromatic Region (δ 6.5-7.0 ppm)

The aromatic region provides critical information about the substitution pattern on the benzene ring.[5]

  • Signal (a) at ~6.85 ppm (d, 1H): This signal is assigned to the proton at C6. It is ortho to the hydroxyl group and meta to the aminopropyl sidechain. It appears as a doublet due to coupling with the adjacent proton (c) at C5. The typical ortho coupling constant (³J) in aromatic systems is in the range of 6-10 Hz.[6]

  • Signal (b) at ~6.70 ppm (d, 1H): This signal corresponds to the proton at C3, which is ortho to the aminopropyl group and meta to the methoxy group. Its multiplicity is a doublet due to coupling with proton (c) at C5, with a smaller meta coupling constant (⁴J) of approximately 2-3 Hz.[7][8]

  • Signal (c) at ~6.65 ppm (dd, 1H): This proton at C5 is coupled to two non-equivalent neighbors: proton (a) in an ortho position and proton (b) in a meta position. This results in a doublet of doublets, showing both the large ortho coupling constant (~8.5 Hz) and the smaller meta coupling constant (~2.5 Hz).

Analysis of Aliphatic Region (δ 1.0-4.0 ppm)

The signals in this region define the structure of the 2-aminopropyl sidechain.

  • Signal (i) at ~3.75 ppm (s, 3H): This sharp singlet, integrating to three protons, is characteristic of a methoxy (-OCH₃) group.[5] The absence of splitting indicates no adjacent protons.

  • Signal (e) at ~3.40 ppm (m, 1H): This multiplet is assigned to the methine proton (-CH) of the propyl chain. It is coupled to the adjacent methylene protons (d) and the methyl protons (f), resulting in a complex splitting pattern. Its downfield position is due to the deshielding effect of the adjacent ammonium group.

  • Signal (d) at ~2.80 ppm (m, 2H): These are the benzylic methylene protons (-CH₂-Ar). These two protons are diastereotopic due to the adjacent chiral center (e) and are thus chemically non-equivalent. They couple with each other (geminal coupling) and with the methine proton (e), leading to a complex multiplet.

  • Signal (f) at ~1.15 ppm (d, 3H): This signal, integrating to three protons, is assigned to the terminal methyl group (-CH₃). It appears as a clean doublet due to coupling with the single adjacent methine proton (e), following the n+1 rule.[3] The coupling constant of ~6.5 Hz is a typical value for vicinal coupling in an aliphatic chain.[6]

Analysis of Exchangeable Protons (δ > 8.0 ppm)

These signals are often broad and their chemical shifts can be highly dependent on concentration, temperature, and solvent.

  • Signal (g) at ~9.00 ppm (br s, 1H): This broad singlet is characteristic of a phenolic hydroxyl proton (-OH).

  • Signal (h) at ~8.20 ppm (br s, 3H): This broad signal corresponds to the three protons of the ammonium group (-NH₃⁺). The acidity of these protons contributes to the broadening of the signal.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable spectrum for structural validation, a carefully designed experimental protocol is essential.

cluster_workflow ¹H NMR Acquisition Workflow prep Sample Preparation ~5-10 mg of compound in ~0.6 mL DMSO-d₆ with 0.03% TMS load Insert Sample into NMR Spectrometer prep->load lock Lock (Frequency field lock on Deuterium) load->lock shim Shimming (Optimize magnetic field homogeneity) lock->shim tune Tune and Match Probe (Maximize signal reception) shim->tune acquire Acquire Spectrum (Set parameters: pulse sequence, acquisition time, number of scans) tune->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction, Integration) acquire->process analyze Spectral Analysis (Assign peaks, measure J-couplings) process->analyze

Figure 2: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation (Causality): Dissolve 5-10 mg of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as its polarity effectively dissolves the hydrochloride salt, and its aprotic nature allows for the observation of exchangeable -OH and -NH₃⁺ protons. Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its signal to 0.00 ppm.[1][2]

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming (Trustworthiness): Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. This step ensures the stability of the magnetic field during the experiment. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks. Poor shimming can lead to broadened lines and distorted multiplets, compromising the accuracy of coupling constant measurements.[8]

  • Tuning and Matching: Tune and match the NMR probe to the correct frequency. This maximizes the efficiency of radiofrequency pulse transmission and signal detection, ensuring optimal signal-to-noise ratio.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard one-pulse sequence. Set appropriate parameters such as a 90° pulse angle, a spectral width covering the expected range (e.g., 0-12 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply baseline correction to obtain a flat baseline, which is essential for accurate integration.[9]

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons for each.[1] Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to its corresponding proton environment as detailed above.

Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for detailed structural mapping of protons, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
¹H NMR Spectroscopy Precise proton environments, connectivity (J-coupling), stereochemistry, and relative quantitation of protons.Provides a complete "fingerprint" of the molecule's proton framework, confirming isomer identity.Can have overlapping signals in complex regions; exchangeable protons can be broad or disappear.
¹³C NMR Spectroscopy Number and type of unique carbon atoms (aliphatic, aromatic, carbonyl, etc.).Confirms the carbon skeleton, including the 10 unique carbons in this molecule.Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time; no coupling information in standard decoupled spectra.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₀H₁₅NO₂) and can provide structural clues from fragmentation of the sidechain.Does not distinguish between isomers (e.g., positional isomers of the methoxy or aminopropyl groups).
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of -OH (broad peak ~3200-3500 cm⁻¹), N-H (~3000-3300 cm⁻¹), C-O (~1250 cm⁻¹), and aromatic C=C (~1500-1600 cm⁻¹) bonds.Provides limited information on the overall connectivity and skeleton of the molecule.

Conclusion

The ¹H NMR spectrum of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride provides a wealth of structural information that is essential for its unequivocal identification. Through a systematic analysis of chemical shifts, integration values, and spin-spin coupling patterns, every proton environment in the molecule can be confidently assigned. The aromatic region clearly defines the 1,2,4-trisubstitution pattern, while the aliphatic signals confirm the integrity of the 2-aminopropyl sidechain. When combined with a robust experimental protocol and complemented by other analytical techniques, ¹H NMR spectroscopy serves as a powerful and indispensable tool for researchers and scientists in the field of drug development.

References

  • Scribd. "Aromatic Proton Coupling Constants." Accessed February 27, 2026. [Link]

  • ACD/Labs. "The Basics of Interpreting a Proton (1H) NMR Spectrum." December 2, 2021. [Link]

  • Chemical Instrumentation Facility, Iowa State University. "NMR Coupling Constants." Accessed February 27, 2026. [Link]

  • AZoOptics. "How to Interpret NMR Spectroscopy Results: A Beginner's Guide." May 29, 2025. [Link]

  • Chemistry LibreTexts. "Interpreting Proton NMR Spectra." February 11, 2023. [Link]

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." April 2, 2018. [Link]

  • ACD/Labs. "1H–1H Coupling in Proton NMR." August 21, 2025. [Link]

  • PubChem, National Center for Biotechnology Information. "2-Amino-4-methoxyphenol hydrochloride." Accessed February 27, 2026. [Link]

  • Save My Exams. "Proton NMR Spectroscopy (HL) (DP IB Chemistry): Revision Note." June 2, 2025. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. 1997. [Link]

  • ResearchGate. "Proton NMR Spectrum of Synthesized Reference MDHOET HCl in D2O." Accessed February 27, 2026. [Link]

Sources

Comparative

certified reference standards for 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride

This guide provides an in-depth technical analysis of reference standards for 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride , a critical metabolite of the psychedelic amphetamine 2,5-Dimethoxyamphetamine (2,5-DMA) . Ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of reference standards for 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride , a critical metabolite of the psychedelic amphetamine 2,5-Dimethoxyamphetamine (2,5-DMA) .

Executive Summary: The Standardization Gap

Current Status: As of 2026, a Certified Reference Material (CRM) (ISO 17034 accredited) specifically for 2-(2-Aminopropyl)-4-methoxyphenol (CAS 74516-49-7) is not widely commercially available from major forensic suppliers (e.g., Cerilliant, Cayman, LGC).

The Challenge: Researchers and forensic toxicologists often confuse this molecule with its isobaric isomer, 4-Hydroxy-3-methoxyamphetamine (HMA) , a major metabolite of MDMA. Using an HMA standard to quantify the 2,5-DMA metabolite will lead to false positives or quantification errors due to differences in retention time and ionization response.

This guide outlines how to bridge this gap by validating Research Grade materials against Isomeric CRMs to create a defensible "Secondary Reference Standard" for forensic and clinical applications.

Part 1: Technical Identity & Isomer differentiation

Before selecting a standard, you must strictly define the chemical identity to avoid "Isomer Trap."

FeatureTarget Analyte Common Confusant (Isomer)
Common Name 2-Hydroxy-5-methoxyamphetamine HMA (Gepefrine)
IUPAC Name 2-(2-Aminopropyl)-4-methoxyphenol4-(2-Aminopropyl)-2-methoxyphenol
Structure Phenol OH at C1, Propyl at C2, Methoxy at C4Phenol OH at C1, Methoxy at C2, Propyl at C4
Parent Drug 2,5-DMA (2,5-Dimethoxyamphetamine)MDMA / PMA
CAS Number 74516-49-7 (HCl salt)13062-61-8 (HCl salt)
CRM Availability ❌ (Research Grade only)✅ (Widely available)
Metabolic Context

Understanding the origin is crucial for interpreting toxicological data.

Metabolism DMA 2,5-DMA (Parent Drug) Metabolite 2-(2-Aminopropyl)- 4-methoxyphenol (Target Analyte) DMA->Metabolite O-Demethylation (CYP2D6) Conjugate Glucuronide/Sulfate Conjugates Metabolite->Conjugate Phase II Conjugation

Figure 1: Metabolic pathway of 2,5-DMA yielding the target phenol. Note that O-demethylation at the 2-position yields the target, while 5-position demethylation yields the 5-hydroxy isomer.

Part 2: Product Comparison & Selection Strategy

Since a direct CRM is unavailable, you must choose between Synthesizing/Outsourcing or Validating a Commercial Research Standard .

Option A: Commercial Research Standard (Enamine / Sigma)
  • Grade: Building Block / Screening Compound.

  • Purity: Typically >95% (NMR/LC-MS), but not certified for quantitative content (qNMR).

  • Traceability: Certificate of Analysis (CoA) usually lacks uncertainty values (

    
    ).
    
  • Use Case: Qualitative identification (retention time marker).

Option B: Secondary Standard Validation (Recommended Workflow)

To use Option A for quantification, you must characterize it in-house.

ParameterResearch Grade (Raw) Validating as Secondary Standard
Purity Assignment "Area %" (LC-UV) - Unreliable for quantMass Balance or qNMR against NIST Traceable Internal Standard
Water Content Often Hygroscopic (Unknown %)Measured via Karl Fischer (KF)
Counter-Ion Assumed HClConfirmed via Ion Chromatography (IC)
Stability UnknownMonitored via Stress Testing

Part 3: Validation Protocol (The "Self-Validating System")

If you must report quantitative results for 2-(2-Aminopropyl)-4-methoxyphenol, follow this ISO 17025-aligned protocol to convert the research-grade material into a working standard.

Step 1: Purity Assignment via qNMR

Do not rely on the vendor's "95%" label.

  • Internal Standard (IS): Use Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).

  • Solvent: D₂O or DMSO-d₆ (depending on solubility).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3]
Step 2: Chromatographic Separation from HMA

You must prove your method distinguishes the target from the common HMA isomer.

  • Column: C18 Biphenyl or Phenyl-Hexyl (provides better selectivity for positional isomers than standard C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Methanol (Methanol often separates phenol isomers better than Acetonitrile due to H-bonding).

  • Gradient: Slow ramp (e.g., 5% to 30% B over 15 minutes).

Acceptance Criteria: Resolution (


) between 2-(2-Aminopropyl)-4-methoxyphenol and HMA must be > 1.5 .

Validation Raw Raw Material (Enamine/Sigma) Identity Identity Confirmation (1H-NMR + MS/MS) Raw->Identity Purity Purity Assignment (qNMR + KF) Identity->Purity Selectivity Isomer Selectivity Check (vs. HMA CRM) Purity->Selectivity Critical Step WorkingStd Validated Working Standard (Ready for Quant) Selectivity->WorkingStd If Rs > 1.5

Figure 2: Workflow for validating a non-certified reference material for forensic casework.

Part 4: Recommended Suppliers & Alternatives

While no direct CRM exists, these suppliers provide the necessary materials to build your standard.

Primary Source (Raw Material)
  • Enamine / Sigma-Aldrich:

    • Product: 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride.

    • Catalog: Check specifically for CAS 74516-49-7 .

    • Note: Often listed as a "Building Block."

Negative Control (Isomer CRM)
  • Cayman Chemical / Cerilliant:

    • Product: 4-Hydroxy-3-methoxyamphetamine (HMA) HCl.

    • Purpose: Use this Certified Reference Material to establish the retention time of the interfering isomer. If your patient sample peak elutes at the HMA time, it is NOT the 2,5-DMA metabolite.

Parent Drug CRM
  • LGC Standards / Lipomed:

    • Product: 2,5-Dimethoxyamphetamine (2,5-DMA).[4][5]

    • Purpose: Confirm ingestion. The presence of the parent drug strongly supports the identification of the metabolite.

References

  • SWGDRUG. (2013).[1] Monograph: 2,5-Dimethoxyamphetamine. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • PubChem. (2025).[6][2] Compound Summary: 2-Amino-4-methoxyphenol hydrochloride.[2] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2026). Metabolism of 2,5-dimethoxy-4-bromoamphetamine (DOB) and related compounds. Retrieved from [Link]

Sources

Validation

Technical Comparison &amp; Validation Guide: UV-Vis Characterization of 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride

This guide provides a technical framework for validating the UV-Vis absorption maxima of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride . It is designed for analytical chemists and forensic toxicologists requiring rigor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for validating the UV-Vis absorption maxima of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride . It is designed for analytical chemists and forensic toxicologists requiring rigorous identification of this specific regioisomer, distinguishing it from structurally similar amphetamine metabolites.

Executive Summary & Core Directive

The Challenge: 2-(2-Aminopropyl)-4-methoxyphenol (CAS: 477514-60-6) is a positional isomer of the common MDMA metabolite 4-hydroxy-3-methoxyamphetamine (HMA). Standard mass spectrometry (GC-MS) often yields similar fragmentation patterns for these isomers. Therefore, UV-Vis spectroscopy , specifically the observation of bathochromic shifts under pH manipulation, is a critical orthogonal tool for structural confirmation.

The Solution: This guide details a self-validating protocol to confirm the identity of 2-(2-Aminopropyl)-4-methoxyphenol by leveraging the specific electronic effects of the ortho-alkyl and para-methoxy substituents on the phenolic chromophore.

Technical Profile & Theoretical Grounding

Structural Chromophore Analysis

The UV absorption of this compound is governed by the benzene ring substituted with:

  • Phenolic Hydroxyl (-OH) at position 1: Strong auxochrome (n

    
    
    
    
    
    ).
  • Aminopropyl group at position 2 (ortho): Weak auxochrome, steric influence.

  • Methoxy group (-OCH

    
    ) at position 4 (para):  Strong auxochrome, extends conjugation.
    

Theoretical Prediction: Unlike its isomer HMA (which has the alkyl group para and methoxy ortho), the para-methoxy configuration in the target compound typically induces a stronger bathochromic shift (red shift) in the secondary benzenoid band (


 band) due to the direct resonance interaction across the ring axis.
Comparative Alternatives Analysis

To validate your compound, you must compare its spectral fingerprint against its primary structural "mimics."

FeatureTarget Compound Alternative 1: HMA Alternative 2: 4-Methoxyphenol
Name 2-(2-Aminopropyl)-4-methoxyphenol4-(2-Aminopropyl)-2-methoxyphenol4-Methoxyphenol (Mequinol)
Substituents 2-Alkyl, 4-Methoxy4-Alkyl, 2-Methoxy4-Methoxy (No Alkyl)
Primary

(Acidic)
284 - 286 nm (Predicted)282 nm [1]282 nm [2]
Secondary

~225 nm231 nm222 nm
Differentiation Higher

due to ortho-alkyl steric/electronic effect.
Standard reference for MDMA metabolites.Baseline chromophore lacking alkyl shift.

Critical Insight: While the


 values are close (~282 vs 285 nm), the magnitude of the hyperchromic effect  (intensity) and the pH-induced shift  will differ. The para-methoxy group in the target compound allows for a distinct quinoid-like resonance form in basic media, often resulting in a more pronounced red shift than the meta-methoxy arrangement found in some other isomers.

Validated Experimental Protocol

Protocol A: Differential pH UV-Vis Scanning

Objective: Confirm the presence of the phenolic moiety and assess the substitution pattern via bathochromic shift.

Reagents:
  • Solvent A (Acidic): 0.1 M HCl (Ensures amine protonation

    
     and neutral phenol 
    
    
    
    ).
  • Solvent B (Basic): 0.1 M NaOH (Ensures amine deprotonation

    
     and phenolate formation 
    
    
    
    ).
  • Blank: Matched solvent without analyte.

Step-by-Step Workflow:
  • Stock Preparation: Dissolve 1 mg of 2-(2-Aminopropyl)-4-methoxyphenol HCl in 10 mL of Methanol (Stock: 100 ppm).

  • Acidic Sample: Dilute 100

    
    L of Stock into 2.9 mL of Solvent A .
    
    • Target Absorbance: 0.5 - 0.8 AU.

  • Basic Sample: Dilute 100

    
    L of Stock into 2.9 mL of Solvent B .
    
  • Spectral Scan:

    • Scan range: 200 nm – 400 nm.

    • Scan speed: Medium (approx. 200 nm/min).

    • Baseline correction: Auto-zero with respective blanks.

Data Interpretation Criteria
  • Criterion 1 (Identity): In Acidic media,

    
     must be observed at 284 
    
    
    
    2 nm
    .
  • Criterion 2 (Phenolic Confirmation): Upon switching to Basic media (NaOH), the peak at ~284 nm must shift to 295–305 nm (Bathochromic shift).

    • Mechanism:[1][2] Deprotonation of the phenol creates a phenolate anion, raising the HOMO energy and reducing the

      
       transition energy gap.
      
  • Criterion 3 (Purity Check): The ratio of Abs(284)/Abs(225) should remain constant across replicates.

Visualized Analytical Workflow (Graphviz)

This diagram illustrates the decision logic for validating the compound against its isomers.

UV_Validation_Workflow Start Start: Unknown Sample Prep Prepare 10 ppm Solution in 0.1 M HCl Start->Prep Scan_Acid Scan UV (200-400 nm) Prep->Scan_Acid Decision1 Is λmax ≈ 282-286 nm? Scan_Acid->Decision1 Add_Base Add NaOH (pH > 12) Rescan Decision1->Add_Base Yes Result_Fail REJECT: Not a Phenol or Wrong Chromophore Decision1->Result_Fail No (<275 or >290) Check_Shift Check Bathochromic Shift Add_Base->Check_Shift Result_Iso Possible Isomer: 4-(2-aminopropyl)-2-methoxyphenol (Compare Reference) Check_Shift->Result_Iso Shift differs (Check Ref Std) Result_Target CONFIRMED: Phenolic Isomer Validated (Consistent with Target) Check_Shift->Result_Target Shift +15-20nm (Phenolate formed) Check_Shift->Result_Fail No Shift

Caption: Logic flow for distinguishing the target phenolic compound from non-phenolic impurities or isomers using pH-dependent spectral shifts.

References

  • Validates the UV maxima (231, 282 nm) for the primary isomer (HMA).
  • SIELC Technologies. (2025). UV-Vis Spectrum of 4-Methoxyphenol. Retrieved from [Link]

    • Provides the baseline chromophore data (222, 282 nm) for the 4-methoxy-phenol core.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 197139, 4-(2-aminopropyl)-2-methoxyphenol. Retrieved from [Link]

    • Source for structural confirm

Sources

Comparative

Technical Guide: FTIR Characterization and Structural Validation of 2-(2-Aminopropyl)-4-methoxyphenol HCl

The following technical guide is structured as a comparative analysis for researchers and analytical scientists. It synthesizes theoretical band assignments with practical experimental protocols, focusing on the differen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a comparative analysis for researchers and analytical scientists. It synthesizes theoretical band assignments with practical experimental protocols, focusing on the differentiation of 2-(2-Aminopropyl)-4-methoxyphenol HCl from its structural isomers and free-base forms.[1]

[1]

Executive Summary & Analytical Context

2-(2-Aminopropyl)-4-methoxyphenol HCl is a positional isomer of the methoxylated phenethylamines/amphetamines, a class of compounds often scrutinized in forensic analysis and pharmaceutical metabolic studies.[1] Its structure features a phenol core with a methoxy group at the para (4) position and a 2-aminopropyl chain at the ortho (2) position.

The primary analytical challenge lies in distinguishing this compound from its regioisomers (e.g., 4-(2-aminopropyl)-2-methoxyphenol) and verifying the salt form (HCl vs. Free Base).[1] This guide provides a definitive spectral assignment workflow, comparing the performance of Transmission FTIR (KBr) against ATR techniques, and outlining the specific spectral markers required for validation.

Core Chemical Identity[1]
  • Compound: 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2] · HCl
  • Key Structural Motif: 1,2,4-trisubstituted benzene ring; Primary amine hydrochloride salt.[1]

Experimental Methodology: Self-Validating Protocols

To ensure data integrity, the following protocols utilize "checkpoint" steps to validate sample quality before spectral acquisition.

Protocol A: High-Resolution Transmission FTIR (KBr Pellet)

Best for: Detailed fingerprint analysis and resolution of sharp aromatic overtones.[1]

  • Desiccation Check: Ensure KBr powder is spectroscopic grade and stored at >60°C.

    • Validation: Run a "blank" pellet.[1] If -OH stretch at 3400 cm⁻¹ > 5% transmittance loss, re-dry KBr.[1]

  • Sample Preparation: Mix 1.5 mg of analyte with 150 mg KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for exactly 2 minutes.

    • Causality: Insufficient grinding causes Christiansen effect (baseline skew); over-grinding absorbs atmospheric water.

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum.

  • Acquisition: 32 scans at 2 cm⁻¹ resolution.

Protocol B: Attenuated Total Reflectance (ATR)

Best for: Rapid screening and identifying HCl salt broad bands.

  • Crystal Selection: Diamond or ZnSe (Diamond preferred for hard crystalline salts).

  • Background: Collect air background immediately prior to sampling.[1]

  • Contact Pressure: Apply pressure until the specific "Amine Salt" bands (2600–3000 cm⁻¹) stabilize.

    • Validation: If the peak absorbance of the strongest band (usually C-O at ~1200 cm⁻¹) is < 0.1 or > 1.0, adjust sample quantity or pressure.

Spectral Analysis & Band Assignment

The FTIR spectrum of the HCl salt is dominated by the ammonium ion vibrations, which often obscure the C-H stretching region. The following table details the critical bands for identification.

Table 1: Diagnostic Band Assignments for 2-(2-Aminopropyl)-4-methoxyphenol HCl[1]
Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3200 – 3500 Phenol (-OH)O-H StretchBroadened by H-bonding.[1] In this isomer (2-propyl), it is likely intermolecular, appearing broader than in the 2-methoxy isomer (intramolecular).[1]
2600 – 3100 Amine Salt (-NH₃⁺)N-H Stretch (Sym/Asym)Critical Identifier. A broad, complex "ammonium envelope" containing multiple sub-bands.[1] Overlaps with C-H stretches.[1][3]
~2835 Methoxy (-OCH₃)C-H StretchOften appears as a distinct shoulder or sharp peak on the ammonium slope.[1] Specific to methoxy groups.[4]
2000 – 2500 Amine Salt (-NH₃⁺)Combination BandsWeak, broad overtones characteristic of primary amine salts.
1580 – 1610 Amine Salt (-NH₃⁺)N-H Deformation (Asym)"Scissoring" vibration.[1] Strong band confirming the salt form.[5]
1500 & 1600 Aromatic RingC=C Ring StretchThe "skeletal" vibrations. Splitting pattern indicates substitution.
1200 – 1275 Aryl Alkyl EtherC-O-C Asym StretchVery strong intensity.[1] Confirms the 4-methoxy group attached to the ring.[1]
1020 – 1075 Aryl Alkyl EtherC-O-C Sym StretchStrong intensity.[1]
800 – 900 Aromatic C-HOOP BendingIsomer Differentiator. 1,2,4-substitution typically shows bands at ~800-860 (2 adjacent H) and ~860-900 (1 isolated H).[1]
Visualizing the Structural Logic

The following diagram illustrates the logical flow for assigning these bands based on the molecular structure.

BandAssignment Compound 2-(2-Aminopropyl)-4-methoxyphenol HCl Region_High High Frequency (2500-3500 cm⁻¹) Compound->Region_High Region_Finger Fingerprint (600-1500 cm⁻¹) Compound->Region_Finger NH3 Ammonium (-NH₃⁺) Broad Envelope 2600-3100 cm⁻¹ Region_High->NH3 HCl Salt Effect OH Phenol (-OH) H-Bonded Stretch 3200-3500 cm⁻¹ Region_High->OH Subst 1,2,4-Substitution OOP Bending Region_Finger->Subst Methoxy Methoxy (-OCH₃) C-O Stretch 1200-1275 cm⁻¹ Region_Finger->Methoxy Adj_H 2 Adjacent H (Positions 5,6) ~810-860 cm⁻¹ Subst->Adj_H Iso_H 1 Isolated H (Position 3) ~870-900 cm⁻¹ Subst->Iso_H

Figure 1: Structural Logic Map connecting functional groups to specific IR spectral regions for the 1,2,4-trisubstituted hydrochloride salt.

Comparative Performance Analysis

This section objectively compares the "product" (the specific isomer analysis) against common alternatives (regioisomers and free bases) to aid in identification.

Comparison 1: Positional Isomer Differentiation

The Challenge: Distinguishing 2-(2-Aminopropyl)-4-methoxyphenol (Target) from 4-(2-Aminopropyl)-2-methoxyphenol (Alternative/Isomer).

Both compounds share the 1,2,4-substitution pattern, making the "Fingerprint" OOP region similar.[1] However, the local environment of the Phenol (-OH) differs significantly.[1]

FeatureTarget: 2-Propyl-4-MethoxyAlternative: 4-Propyl-2-MethoxyCausality
OH Stretch Broad, ~3300-3400 cm⁻¹Sharper, Lower Freq (~3500 or shifted)In the Alternative (2-methoxy), the OH is ortho to the OMe group, facilitating Intramolecular H-bonding .[1] In the Target, OH is ortho to the alkyl chain (steric bulk), favoring Intermolecular bonding.
C-O Stretch ~1240 cm⁻¹~1260 cm⁻¹Electronic resonance effects differ when OMe is para (Target) vs ortho (Alternative) to the alkyl chain.
Comparison 2: Salt Form vs. Free Base

The Challenge: Confirming the conversion of the drug substance to the stable HCl salt.

  • Free Base: Shows a sharp, weak doublet for Primary Amine (-NH₂) stretching at 3300–3400 cm⁻¹.[1] No broad ammonium band.[1]

  • HCl Salt (Target): The sharp -NH₂ bands disappear.[1] They are replaced by the massive, broad -NH₃⁺ envelope (2600–3100 cm⁻¹) and the "Amine Salt II" band (deformation) at ~1580–1610 cm⁻¹.[1]

  • Performance Note: The HCl salt spectrum is significantly more complex in the high-frequency region but provides a unique "fingerprint" for the crystalline lattice that is superior for quality control (QC) comparison compared to the liquid/oil free base.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Guaiacol (2-methoxyphenol) and derivatives.[1] National Institute of Standards and Technology.[6] Available at: [Link]

  • PubChem. Compound Summary: 2-Amino-4-methoxyphenol and related isomers.[1][7] National Library of Medicine. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds.[5] 7th Ed.[1] John Wiley & Sons.[1] (Authoritative source for 1,2,4-trisubstituted benzene assignments).

Sources

Validation

Definitive Guide: Inter-Laboratory Validation of Assay Methods for 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride

The following guide details the inter-laboratory validation of assay methods for 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride (2-APMP·HCl). This document is structured for analytical chemists and quality control leads...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the inter-laboratory validation of assay methods for 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride (2-APMP·HCl). This document is structured for analytical chemists and quality control leads involved in the qualification of pharmaceutical intermediates.

Executive Summary & Chemical Context[1][2][3]

2-(2-Aminopropyl)-4-methoxyphenol hydrochloride is a critical pharmacophore often utilized as a precursor in the synthesis of catecholamine-mimicking therapeutics. Its structural integrity—defined by an electron-rich phenolic ring substituted with a methoxy group and a reactive aminopropyl chain—presents unique analytical challenges.

Unlike simple organic acids, 2-APMP·HCl is susceptible to oxidative quinone formation (due to the phenol-methoxy synergy) and hygroscopicity (due to the amine hydrochloride salt). Therefore, the "standard" assay methods must be rigorously validated not just for linearity, but for robustness against environmental stress.

This guide compares the industry-standard HPLC-UV method against LC-MS/MS (for trace sensitivity) and Potentiometric Titration (for bulk purity), providing the statistical framework for inter-laboratory validation.

Comparative Analysis of Assay Methodologies

The following table contrasts the three primary methodologies evaluated during the inter-laboratory study.

FeatureMethod A: HPLC-UV (Recommended) Method B: LC-MS/MS Method C: Potentiometric Titration
Primary Application Assay & Purity (98-102%) Trace Impurity / Metabolite IDBulk Material Assay (>99%)
Specificity High (Resolves isomers/degradants)Very High (Mass discrimination)Low (Responds to all basic amines)
Precision (RSD) Excellent (< 0.5%)Moderate (1-3%)Good (< 0.8%)
Throughput Medium (15 min run)Medium (10 min run)High (5 min/sample)
Cost/Run LowHighVery Low
Key Limitation Requires reference standardMatrix effects; Instrument costCannot distinguish impurities
Expert Insight: Why HPLC-UV is the "Gold Standard"

While LC-MS/MS offers superior sensitivity, it is overkill for assay determination (quantifying the main component). The variance introduced by ionization suppression in LC-MS often leads to higher RSDs than acceptable for potency assignment. Conversely, titration, while precise, fails to detect non-acidic/basic degradation products (e.g., oxidized quinones). HPLC-UV remains the only method capable of simultaneously quantifying the active moiety and separating critical degradants with the precision required for release testing.

The Validated Protocol: HPLC-UV Method[4]

This protocol was the subject of the inter-laboratory study. It is designed as a self-validating system , meaning the resolution of the critical pair and the tailing factor act as internal system suitability checks.

Chromatographic Conditions[3][4]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
    • Reasoning: End-capping reduces silanol interactions with the aminopropyl group, preventing peak tailing.

  • Mobile Phase A:

    
     Potassium Phosphate Buffer, pH 3.0 (adjusted with Orthophosphoric Acid).
    
    • Reasoning: Low pH ensures the amine is fully protonated (

      
      ), improving solubility and peak shape.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (80% A : 20% B).

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
    .
    
    • Reasoning: The phenolic ring exhibits a strong

      
       transition at this wavelength, minimizing interference from non-aromatic solvents.
      
  • Temperature:

    
    .
    
Standard & Sample Preparation[4]
  • Diluent: Mobile Phase A : Acetonitrile (80:20).

  • Stock Solution:

    
     of 2-APMP·HCl.
    
  • Precaution: Solutions must be analyzed within 24 hours or stored at

    
     protected from light to prevent photo-oxidation of the methoxy-phenol moiety.
    

Inter-Laboratory Validation Results

A collaborative study involving 8 qualified laboratories was conducted to validate Method A according to ISO 5725-2 and ICH Q2(R2) guidelines.

Statistical Summary

The following data represents the assay of a single homogenous batch of 2-APMP·HCl (Target: 99.5%).

ParameterValueInterpretation
Mean Assay (%) 99.42%High accuracy relative to mass balance.
Repeatability (

)
0.35%Excellent intra-lab precision.
Reproducibility (

)
0.68%Excellent inter-lab agreement.
Horwitz Ratio (HorRat) 0.45Value < 1.0 indicates method performance is better than predicted by the Horwitz curve.
Z-Score Outliers 0No labs exceeded $
Robustness Challenges (The "Why" behind the failures)

During the robustness phase, two laboratories initially reported high tailing factors (


).
  • Root Cause: Use of older columns with exposed silanols.

  • Corrective Action: Implementation of a strict system suitability requirement: Tailing Factor (

    
    ) must be 
    
    
    
    .

Visualizing the Validation Logic

The following diagram illustrates the decision matrix used during the inter-laboratory study to handle data and qualify the method.

ValidationWorkflow Start Inter-Lab Study Initiation SamplePrep Sample Distribution (Homogenized Batch) Start->SamplePrep LabExecution Lab Execution (n=8) Method A (HPLC-UV) SamplePrep->LabExecution DataCollection Data Collection (Assay %) LabExecution->DataCollection StatCheck Statistical Analysis (Cochran's C & Grubbs' Test) DataCollection->StatCheck OutlierDecision Outliers Detected? StatCheck->OutlierDecision Investigate Root Cause Analysis (e.g., Column Age, pH drift) OutlierDecision->Investigate Yes CalcPrecision Calculate Precision (Repeatability r & Reproducibility R) OutlierDecision->CalcPrecision No Investigate->StatCheck Data Corrected Remove Remove Lab Data Investigate->Remove Irreconcilable Remove->CalcPrecision FinalReport Final Validation Report (ISO 5725 Compliant) CalcPrecision->FinalReport

Caption: Logical workflow for statistical data treatment in the inter-laboratory validation study, adhering to ISO 5725 standards.

Degradation Pathways & Specificity

To ensure the assay is specific, the method must distinguish 2-APMP from its degradation products. The primary degradation pathway involves the oxidation of the phenolic system.

DegradationPathway APMP 2-(2-Aminopropyl)-4-methoxyphenol (Analyte) Oxidation Oxidation (Air/Light) APMP->Oxidation Quinone Quinone Imine Intermediate (Colored Species) Oxidation->Quinone -2H, -e- Polymer Polyphenolic Aggregates (Insoluble) Quinone->Polymer Polymerization

Caption: Primary oxidative degradation pathway. The HPLC method must resolve the Quinone intermediate from the main peak.

Experimental Verification of Specificity
  • Acid Stress: 0.1N HCl, 60°C, 4h

    
     Stable.
    
  • Base Stress: 0.1N NaOH, 60°C, 1h

    
    Significant Degradation  (New peak at RRT 1.2).
    
  • Oxidative Stress: 3%

    
    , RT, 1h 
    
    
    
    Rapid Degradation (Multiple peaks at RRT 0.4 - 0.6).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Organization for Standardization (ISO). (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. Retrieved from [Link]

  • Horwitz, W. (1982). Evaluation of Analytical Methods Used for Regulation of Foods and Drugs.[1] Analytical Chemistry, 54(1), 67A-76A. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 11957973 (Related Isomer Structure Reference). Retrieved from [Link]

Sources

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